molecular formula C7H13NO4 B558421 Boc-Glycine CAS No. 4530-20-5

Boc-Glycine

Cat. No.: B558421
CAS No.: 4530-20-5
M. Wt: 175.18 g/mol
InChI Key: VRPJIFMKZZEXLR-UHFFFAOYSA-N
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Description

RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
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InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063509
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Molecular Weight

175.18 g/mol
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CAS No.

4530-20-5
Record name N-(tert-Butoxycarbonyl)glycine
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Record name Boc-glycine
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
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Record name N-(tert-butoxycarbonyl)glycine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Glycine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-glycine (this compound), a pivotal amino acid derivative. It details its chemical structure, core physicochemical properties, and established experimental protocols for its synthesis and application, particularly in the field of peptide chemistry.

Chemical Identity and Structure

This compound is the N-protected form of glycine, the simplest proteinogenic amino acid. The tert-butoxycarbonyl (Boc) group serves as a labile protecting group for the amino functional group, preventing it from participating in unwanted reactions during multi-step organic synthesis. This protection is fundamental in peptide synthesis, where controlled, sequential amide bond formation is required.[1][2][]

The structure consists of a glycine backbone with its amino nitrogen acylated by a tert-butoxycarbonyl group.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(((tert-butoxy)carbonyl)amino)acetic acid[4]
Synonyms Boc-Gly-OH, N-Boc-Glycine, N-(tert-Butoxycarbonyl)glycine[2][5]
CAS Number 4530-20-5[5]
Molecular Formula C₇H₁₃NO₄[5]
Molecular Weight 175.18 g/mol [4][5]
InChI InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)[4][5]
InChIKey VRPJIFMKZZEXLR-UHFFFAOYSA-N[4][5]
SMILES CC(C)(C)OC(=O)NCC(=O)O[4][5]

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1][5] It is stable under normal temperatures and pressures.[1]

Table 2: Quantitative Physicochemical Data

PropertyValueNotes
Melting Point 86-89 °C[2][5][6]Some sources report up to 92 °C[7].
Boiling Point ~306-316 °C at 760 mmHg[5][6]Rough estimate, as the compound may decompose.
Water Solubility Soluble[1][5]
Organic Solvent Solubility Soluble in methanol and acetone.[1] Slightly soluble in Chloroform, DMSO.[5]
pKa 4.00 ± 0.10[1][5]Predicted value for the carboxylic acid proton.
XLogP3-AA 0.5[4]Indicates moderate lipophilicity.

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

  • ¹H NMR: Expected signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a doublet around 3.7 ppm for the methylene (-CH₂-) protons, a broad singlet for the amide proton (NH), and a broad singlet for the carboxylic acid proton (OH).

  • ¹³C NMR: Key signals appear for the methyl carbons of the Boc group (~28 ppm), the alpha-carbon of glycine (~44 ppm), the quaternary carbon of the Boc group (~80 ppm), and the two carbonyl carbons (~156 ppm for the urethane and ~173 ppm for the carboxylic acid).

  • IR Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and two strong C=O stretches for the carbamate and carboxylic acid groups (~1650-1750 cm⁻¹).

Spectroscopic data for this compound is available in public databases such as SpectraBase.[8][9]

Experimental Protocols

Synthesis of this compound

The most common laboratory and industrial preparation involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] The base deprotonates the amino group of glycine, allowing it to act as a nucleophile and attack one of the carbonyl carbons of (Boc)₂O.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Final Product A 1. Dissolve Glycine in aqueous base (e.g., NaHCO₃, NaOH) B 2. Add (Boc)₂O (Di-tert-butyl dicarbonate) A->B C 3. Stir at room temperature (2-12 hours) B->C D 4. Wash with non-polar solvent (e.g., n-hexane) to remove impurities C->D Reaction Complete E 5. Acidify aqueous layer to pH ~3 with HCl D->E F 6. Extract product with organic solvent (e.g., Dioxane, Ethyl Acetate) E->F G 7. Dry organic layer (e.g., Na₂SO₄) & concentrate under reduced pressure F->G H 8. Crystallize from solvent (e.g., n-hexane) and dry G->H Crude Product I This compound (White Powder) H->I SPPS_Cycle start Resin-Bound Peptide (N-terminus Boc-protected) deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization Forms TFA salt coupling 3. Coupling (Boc-Gly-OH + Activator) neutralization->coupling Frees amine wash 4. Washing (DCM/DMF) coupling->wash Removes excess reagents end Resin-Bound Peptide (Elongated by one Glycine residue, N-terminus Boc-protected) wash->end end->deprotection Repeat Cycle

References

The Strategic Imperative of Boc Protection in Glycine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Glycine-related Synthetic Strategies.

In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures and high yields. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for amine protection, particularly for the simplest amino acid, glycine. This technical guide provides an in-depth analysis of the role of the Boc protecting group in glycine chemistry, detailing its application, reaction mechanisms, and established protocols.

The Core Function of the Boc Group with Glycine

Glycine, with its single amino group and a carboxyl group, is a fundamental building block in a vast array of bioactive molecules. The primary role of the Boc protecting group is to temporarily block the nucleophilic amino group of glycine, thereby preventing its unwanted participation in subsequent chemical reactions. This protection is crucial for directing the regioselectivity of reactions, particularly in the stepwise assembly of peptide chains.

The Boc group offers several advantages in the context of glycine chemistry:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), while remaining stable to a wide range of other reagents and reaction conditions, including basic and nucleophilic environments.[1][2] This orthogonality is fundamental to complex multi-step syntheses.

  • Enhanced Solubility: The introduction of the bulky tert-butyl group can enhance the solubility of glycine derivatives in organic solvents, facilitating reactions in non-aqueous media.

  • Crystallinity: Many Boc-protected amino acids, including Boc-glycine, are crystalline solids, which aids in their purification and handling.

  • Prevention of Side Reactions: By protecting the amine, the Boc group prevents the formation of undesired byproducts, such as the formation of diketopiperazines, especially in solid-phase peptide synthesis (SPPS).

Boc Protection of Glycine: Mechanism and Protocols

The most common method for the N-protection of glycine with the Boc group involves the use of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the glycine anion attacks one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) Glycine_Anion Glycinate Anion (H₂N-CH₂-COO⁻) Glycine->Glycine_Anion Deprotonation by Base Base Base (e.g., NaOH, NaHCO₃) Boc2O Boc Anhydride ((Boc)₂O) Tetrahedral_Intermediate Tetrahedral Intermediate Glycine_Anion->Tetrahedral_Intermediate Nucleophilic Attack on Boc₂O Boc_Glycine This compound Tetrahedral_Intermediate->Boc_Glycine Collapse of Intermediate tBuOH tert-Butanol Tetrahedral_Intermediate->tBuOH Formation of Byproducts CO2 Carbon Dioxide (CO₂) Tetrahedral_Intermediate->CO2 Salt Salt (e.g., Na⁺)

Boc Protection of Glycine Mechanism
Experimental Protocol for Boc Protection of Glycine

The following protocol is a representative example for the synthesis of this compound with high yields.

Materials:

  • Glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Water

  • Dioxane (optional, for improved solubility)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl) or Citric acid solution (for acidification)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve glycine in an aqueous solution of sodium bicarbonate or sodium hydroxide. The pH should be maintained at or above 10.[3]

  • Add a solution of Boc anhydride in dioxane or add it portion-wise directly to the aqueous solution while stirring vigorously.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • After the reaction is complete, wash the mixture with a nonpolar solvent like hexane to remove any unreacted Boc anhydride and byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold solution of hydrochloric acid or citric acid.

  • Extract the this compound into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Reactant/ReagentMolar Ratio (relative to Glycine)Typical Solvent(s)Reaction Time (hours)Typical Yield (%)Reference
Glycine1Water, Dioxane/Water2-24>90[3][4]
Boc₂O1.1 - 1.5---[3][4]
Base (e.g., NaHCO₃, NaOH)1.5 - 2---[3]

Boc Deprotection: Releasing the Amine

The removal of the Boc group is a critical step to liberate the amino group for subsequent reactions, such as peptide bond formation. This is typically achieved under acidic conditions.

Deprotection Mechanism

The mechanism of Boc deprotection with trifluoroacetic acid (TFA) involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine, which is then protonated by the excess acid to form the corresponding salt.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Boc_Glycine This compound Protonated_Boc Protonated this compound Boc_Glycine->Protonated_Boc Protonation by TFA TFA Trifluoroacetic Acid (TFA) tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Formation of Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Isobutene Isobutene tButyl_Cation->Isobutene Deprotonation Glycine_Salt Glycine TFA Salt Carbamic_Acid->Glycine_Salt Decarboxylation & Protonation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2

Boc Deprotection of Glycine Mechanism
Experimental Protocol for Boc Deprotection

The following is a general procedure for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected glycine in dichloromethane.

  • Add trifluoroacetic acid to the solution (commonly a 25-50% solution of TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected glycine salt by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the resulting solid under vacuum.

AcidConcentration in DCMReaction Time (hours)Key ConsiderationsReference
Trifluoroacetic Acid (TFA)25-50%1 - 2Volatile and corrosive; use in a well-ventilated hood.[5]
Hydrochloric Acid (HCl)4M in Dioxane1 - 4Can be used as an alternative to TFA.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl) strategy in SPPS heavily relies on the acid-labile nature of the Boc group for the temporary protection of the α-amino group.[6] this compound is a fundamental reagent in this methodology.

SPPS Workflow with this compound

The following diagram illustrates a typical cycle for the incorporation of a glycine residue using this compound in SPPS.

SPPS_Workflow Start Resin-Bound Peptide Deprotection 1. Deprotection: Remove N-terminal Boc group (e.g., 50% TFA in DCM) Start->Deprotection Washing1 2. Washing: (DCM, Isopropanol) Deprotection->Washing1 Neutralization 3. Neutralization: (e.g., 5% DIEA in DCM) Washing1->Neutralization Washing2 4. Washing: (DCM) Neutralization->Washing2 Coupling 5. Coupling: Add activated this compound (e.g., with DCC in DCM/DMF) Washing2->Coupling Washing3 6. Washing: (DCM, Isopropanol, DCM) Coupling->Washing3 End Resin-Bound Peptide (n+1 residues) Washing3->End

This compound in Solid-Phase Peptide Synthesis Workflow
Detailed Protocol for a Single Coupling Cycle in Boc-SPPS

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 5% N,N-Diisopropylethylamine (DIEA) in DCM

  • Isopropanol

Procedure:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 50% TFA in DCM for approximately 20-30 minutes.[6]

  • Washing: The resin is thoroughly washed with DCM and isopropanol to remove residual TFA and byproducts.

  • Neutralization: The protonated amine is neutralized to the free amine by treating the resin with a solution of 5% DIEA in DCM.[6]

  • Washing: The resin is washed again with DCM to remove excess base.

  • Coupling: this compound is pre-activated with a coupling agent like DCC and then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours.[6]

  • Washing: The resin is washed extensively with DCM and isopropanol to remove unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.

Conclusion

The Boc protecting group plays an indispensable role in the synthetic chemistry of glycine. Its robust nature under various conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting the amino functionality of glycine. This enables the precise and efficient synthesis of complex peptides and other glycine-containing molecules. The well-established protocols for both the introduction and removal of the Boc group, as well as its successful application in solid-phase peptide synthesis, underscore its continued importance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and development of novel therapeutics and advanced materials.

References

Boc-Glycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of N-tert-Butoxycarbonyl-glycine (Boc-Glycine), a fundamental building block in modern peptide synthesis and pharmaceutical research. This guide provides comprehensive technical data, detailed experimental protocols, and workflow visualizations to support its application in the laboratory.

Core Properties and Specifications

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]glycine, is a derivative of the amino acid glycine with its amino group protected by a tert-butoxycarbonyl (Boc) group.[1] This acid-labile protecting group is crucial for the stepwise and controlled synthesis of peptides.[]

Below is a summary of its key quantitative data:

PropertyValueReferences
CAS Number 4530-20-5[1][3][4][5][6]
Molecular Weight 175.18 g/mol [1][3][5][6]
Molecular Formula C₇H₁₃NO₄[3][6]
Melting Point 87-90 °C[4][5]
Appearance White to almost white crystalline powder[4][5]
Purity Typically ≥98%[4][5]

Synthesis of this compound

The preparation of this compound is a common laboratory procedure involving the protection of the amino group of glycine. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N-tert-Butoxycarbonyl-glycine from L-glycine.

Materials:

  • L-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate or sodium hydroxide

  • Water

  • n-Hexane

  • Dioxane or Ethyl Acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Basification: Dissolve L-glycine in water in a reaction flask. Adjust the solution to an alkaline pH (≥10) by adding a solution of sodium carbonate or sodium hydroxide.[1] This deprotonates the amino group, making it nucleophilic.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out for several hours to ensure complete protection of the amino group.[1][3][4]

  • Removal of Impurities: After the reaction is complete, extract the aqueous solution with n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities.[1][3]

  • Acidification and Product Extraction: Cool the aqueous layer and acidify it to a pH of approximately 3 using hydrochloric acid. This protonates the carboxylic acid group of this compound, making it less water-soluble. Extract the this compound from the acidic aqueous solution using a suitable organic solvent like dioxane or ethyl acetate.[3][4]

  • Drying and Isolation: Combine the organic extracts and wash them with brine until neutral. Dry the organic layer over anhydrous sodium sulfate.[3][4]

  • Crystallization and Recovery: Filter off the drying agent and concentrate the filtrate under reduced pressure. Add n-hexane to the concentrated residue to induce crystallization. The resulting white solid is collected by filtration and dried to yield the final this compound product.[3][4]

This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Glycine in Water B Adjust to Alkaline pH (>=10) with NaOH or Na2CO3 A->B Deprotonation C Add (Boc)2O in Batches B->C Nucleophilic Attack D Extract with n-Hexane (Remove Impurities) C->D E Acidify to pH 3 with HCl D->E F Extract Product with Dioxane/Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate & Crystallize from n-Hexane G->H I Filter & Dry Final Product H->I

This compound Synthesis Workflow

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[7] In the "Boc strategy," it serves as one of the many N-terminally protected amino acid building blocks that are added sequentially to a growing peptide chain anchored to a solid resin support.

The general cycle of SPPS using the Boc strategy involves two key steps: deprotection and coupling.

Experimental Protocol: General Boc-SPPS Cycle

Objective: To elongate a peptide chain by one amino acid residue using the Boc strategy.

Materials:

  • Resin-bound peptide with a free C-terminus and N-terminally Boc-protected amino acid.

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM).

  • Scavengers (e.g., dithioethane (DTE) if Cys, Met, or Trp are present).[8][9]

  • Neutralization base: Diisopropylethylamine (DIEA) in DCM.[8][9]

  • Boc-protected amino acid (e.g., this compound).

  • Coupling reagents (e.g., DCC/NHS, HBTU, HATU).[9][10]

  • Solvents: DCM, Dimethylformamide (DMF).

Procedure:

  • Swelling the Resin: The peptide-resin is swollen in an appropriate solvent like DCM.

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of TFA in DCM.[8][11] This reaction is rapid and generates a free amino group (as a TFA salt) on the peptide chain. Scavengers are often added to prevent side reactions with sensitive amino acid residues.[8][9]

  • Washing: The resin is thoroughly washed with DCM and then an alcohol like isopropanol to remove excess TFA and byproducts.[11]

  • Neutralization: The protonated amino group (TFA salt) is neutralized to the free amine by treating the resin with a solution of a hindered base, such as DIEA in DCM.[8][9] This is followed by extensive washing to remove excess base and salts.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide chain to form a new peptide bond.

  • Washing: The resin is washed thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts, yielding the elongated, N-terminally Boc-protected peptide-resin, ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support using a strong acid like hydrofluoric acid (HF).[10]

Boc Solid-Phase Peptide Synthesis Cycle Start Start: Resin-Bound Peptide (N-Boc Protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling (Add Activated Boc-AA) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Next_Cycle Elongated Peptide-Resin (Ready for Next Cycle) Wash3->Next_Cycle Next_Cycle->Deprotection Repeat n times Final_Cleavage Final Cleavage from Resin (e.g., HF) Next_Cycle->Final_Cleavage Sequence Complete

References

Solubility of Boc-Glycine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-butoxycarbonyl)glycine (Boc-Glycine), a critical building block in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing this crucial physicochemical property.

Core Concepts in this compound Solubility

This compound is an amino acid derivative where the amino group of glycine is protected by a tert-butoxycarbonyl group. This protecting group imparts a significant nonpolar character to the molecule, influencing its solubility profile. The presence of both a polar carboxylic acid group and the bulky, nonpolar Boc group allows for solubility in a range of organic solvents. The principle of "like dissolves like" is central to understanding its behavior; solvents with a polarity that can effectively solvate both the polar and nonpolar regions of the this compound molecule will exhibit higher solubilizing capacity.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that quantitative data for a comprehensive range of solvents is not extensively published in the literature. Therefore, where precise quantitative values are unavailable, qualitative descriptions from reliable sources are provided. All data is presented at standard laboratory conditions (approximately 20-25°C) unless otherwise specified.

SolventChemical ClassSolubility ( g/100 mL)Qualitative DescriptionCitation
Dimethyl Sulfoxide (DMSO)Sulfoxide10.0-
Dichloromethane (CH₂Cl₂)Halogenated Hydrocarbon~8.76Clearly Soluble
MethanolAlcohol-Slightly Soluble
AcetoneKetone-Soluble
Ethyl AcetateEster-Soluble
ChloroformHalogenated Hydrocarbon-Slightly Soluble
Tetrahydrofuran (THF)Ether--
EthanolAlcohol--
IsopropanolAlcohol--

Note: The solubility value for Dichloromethane was calculated based on the observation that 1 mmole of this compound (175.18 mg) is clearly soluble in 2 mL of the solvent.

Experimental Protocol: Determination of this compound Solubility

This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium saturation method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of solid compounds in liquids.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

2. Experimental Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator. Evaporate the solvent completely until a constant weight of the solid residue is achieved.

  • Gravimetric Analysis: Accurately weigh the evaporation dish containing the dried this compound residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish with residue) - (Weight of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

3. Data Reporting:

  • Report the solubility in g/100 mL or other standard units (e.g., mg/mL, mol/L).

  • Specify the temperature at which the solubility was determined.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Cap the vial securely A->B C Place in a constant temperature shaker B->C D Equilibrate for 24-48 hours C->D E Withdraw a known volume of supernatant D->E F Filter through a 0.22 µm syringe filter into a pre-weighed dish E->F G Evaporate the solvent completely F->G H Weigh the dish with the dried residue G->H I Calculate the solubility H->I

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents for professionals in research and drug development. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided data and the detailed experimental protocol offer a strong foundation for practical laboratory work. The understanding and experimental determination of solubility are critical for the successful application of this compound in synthesis and formulation.

Spectroscopic data for Boc-Glycine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for N-(tert-butoxycarbonyl)glycine (Boc-Glycine), a fundamental building block in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a derivative of the amino acid glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis.

Molecular Formula: C7H13NO4[1][2]

Molecular Weight: 175.18 g/mol [1][2]

Appearance: White solid[3]

Melting Point: 86-89 °C[3]

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound, crucial for its identification and quality control.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
1.45s9H-C(CH₃)₃ (Boc group)CDCl₃
3.95d2H-CH₂- (Glycine backbone)CDCl₃
5.05br s1H-NH- (Amide proton)CDCl₃
10.5br s1H-COOH (Carboxylic acid proton)CDCl₃

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
28.3-C(CH₃)₃ (Boc group)DMSO-d₆
42.5-CH₂- (Glycine backbone)DMSO-d₆
80.0-C(CH₃)₃ (Boc group)DMSO-d₆
156.0-C=O (Urethane carbonyl)DMSO-d₆
171.5-COOH (Carboxylic acid carbonyl)DMSO-d₆

Data sourced from publicly available spectral databases.[4]

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are summarized in the table below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3350MediumN-H stretch (Amide)
2980MediumC-H stretch (Aliphatic)
1715StrongC=O stretch (Carboxylic acid dimer)
1685StrongC=O stretch (Urethane)
1520MediumN-H bend and C-N stretch (Amide II)
1160StrongC-O stretch (tert-butyl)

Data is a representation of typical values obtained from various sources.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationIonization Mode
176.0917[M+H]⁺ (Protonated molecule)ESI+
120.0[M - C₄H₈ + H]⁺ (Loss of isobutylene)EI
102.0[M - COOH - CH₃ + H]⁺EI
57.0[C₄H₉]⁺ (tert-butyl cation)EI

Fragmentation patterns can vary depending on the ionization technique and energy.[5] Data for ESI+ is also available.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Lock the spectrometer to the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, pulse width of 90 degrees.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, pulse width of 30-45 degrees.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the IR spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6] Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • If fragmentation data is required, perform MS/MS analysis by selecting the parent ion of interest (e.g., m/z 176 for [M+H]⁺) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion and any significant fragment ions.

    • Compare the observed mass to the calculated exact mass of this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution IR IR Spectroscopy Synthesis->IR Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Dilute Solution Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Boc-Glycine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Boc-Glycine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for N-(tert-Butoxycarbonyl)glycine (this compound), a commonly used amino acid derivative in peptide synthesis.

Chemical Identification and Properties

This compound is a white crystalline powder.[1] Key identification and physical properties are summarized below.

IdentifierValue
Chemical Name N-(tert-Butoxycarbonyl)glycine
Synonyms Boc-Gly-OH, N-Boc-glycine
CAS Number 4530-20-5
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
PropertyValueSource
Physical State Powder Solid[1]
Appearance White[1]
Odor Odorless[1]
Melting Point 86 - 89 °C[2]
Solubility Water soluble[3]
pH No data available[1]
Flash Point No data available[1]

Hazard Identification and Classification

This compound is classified as hazardous, primarily due to its potential to cause serious eye damage.[1][3][4] Some suppliers also classify it as harmful if swallowed.[4][5]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Oral4H302: Harmful if swallowed

Signal Word: Danger[1][3][4]

Precautionary Statements: [1][3][4]

  • Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

  • Handle in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4][5]

  • Store in a cool place.[5] Some sources recommend refrigeration.[3]

  • Incompatible materials include acids and strong oxidizing agents.[1][6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard approved respirator.[1][5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Start: Prepare to Handle this compound eye_protection Wear Safety Goggles (EN166 Compliant) start->eye_protection hand_protection Wear Nitrile Gloves (Inspect Before Use) eye_protection->hand_protection body_protection Wear Lab Coat hand_protection->body_protection respiratory_protection Is there a risk of dust/aerosol generation? body_protection->respiratory_protection dust_mask Use N95/P1 Dust Mask respiratory_protection->dust_mask Yes proceed Proceed with Handling respiratory_protection->proceed No dust_mask->proceed

Personal Protective Equipment (PPE) workflow for handling this compound.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][3]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][3]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[1][3][5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx).[1][2]

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2][5]

Accidental Release Measures:

  • Ensure adequate ventilation and avoid dust formation.[1]

  • Use personal protective equipment as required.[1]

  • For cleanup, sweep up and shovel the material. Keep in suitable, closed containers for disposal.[2][5]

  • Avoid release into the environment.[1]

Spill_Response_Workflow cluster_spill This compound Spill Response Workflow spill Spill Detected evacuate Evacuate and alert personnel in the immediate area spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill ventilate->contain cleanup Clean up spill using dry methods (Sweep and shovel) contain->cleanup collect Place spilled material in a labeled, sealed container for disposal cleanup->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

A logical workflow for responding to a this compound spill.

Toxicological and Ecological Information

Toxicology:

  • The primary toxicological concern is serious eye damage.[1][3]

  • It may be harmful if swallowed.[4][5]

  • The toxicological properties have not been fully investigated.[1]

  • Long-term exposure to high dust concentrations may cause changes in lung function.[6]

Ecology:

  • This substance is not expected to be persistent, bioaccumulative, or toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2]

  • Do not let the product enter drains.[1] The product is water-soluble and may spread in water systems.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental protocols.

References

Methodological & Application

Application Notes and Protocols for Boc-Glycine Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2][3][] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based protecting groups for the permanent protection of amino acid side chains.[1][5] This "graduated acid lability" allows for the selective removal of the Boc group with moderate acids like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF).[2][3][5][6]

These application notes provide a comprehensive guide to performing Boc-SPPS for the incorporation of a Glycine residue, a non-chiral amino acid that simplifies the process by eliminating the risk of racemization during coupling.

Quantitative Data Summary

The efficiency and success of Boc-SPPS are dependent on carefully controlled reaction conditions. The following table summarizes key quantitative parameters for a typical Boc-Glycine SPPS cycle.

ParameterReagent/ConditionTypical Value/RangeNotes
Resin Substitution Level Merrifield, PAM, or MBHA Resin0.5 - 1.0 mmol/gLower substitution can be beneficial for longer or more difficult sequences.[7]
Boc-Deprotection 50% TFA in DCMPre-wash: 5 min; Deprotection: 15-25 minThe use of scavengers like 0.5% DTE is recommended if Cys, Met, or Trp are present.[5][7]
Neutralization 5-10% DIEA in DCM or 10% TEA in DCM2 x 2-10 minutesThis step is crucial to convert the TFA salt of the amine to the free amine before coupling.[1][5][7]
This compound Coupling This compound2-4 equivalentsExcess amino acid is used to drive the reaction to completion.[1]
Coupling Reagents (e.g., DCC, HBTU, HATU)2-4 equivalentsHBTU and HATU are often more efficient and lead to less racemization than DCC.[1]
Activation/Coupling Time1-4 hoursReaction completion is monitored by the ninhydrin (Kaiser) test.[1][8]
Final Cleavage Anhydrous HF1-2 hours at 0°CRequires specialized Teflon apparatus and the use of scavengers like anisole.[1][9][10]
HF/Scavenger Ratio9:1 (v/v) HF:anisoleScavengers trap reactive carbocations generated during cleavage.[1][7]

Experimental Protocols

The following protocols detail the key steps for the incorporation of a this compound residue in a manual SPPS workflow.

1. Resin Preparation and Swelling

  • Objective: To prepare the solid support for peptide synthesis.

  • Procedure:

    • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel equipped with a filter.[7]

    • Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).

    • Allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM by filtration.

2. Attachment of the First Amino Acid (this compound) to Merrifield Resin (Cesium Salt Method)

  • Objective: To covalently link the C-terminal amino acid to the resin.

  • Procedure:

    • Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).[1]

    • Prepare the cesium salt of this compound by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[1]

    • Dissolve the this compound cesium salt in DMF and add it to the swollen resin.[1]

    • Heat the mixture at 50°C for 12-24 hours.[1]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]

    • Dry the resin under vacuum.[1]

3. Boc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

  • Step 3.1: Deprotection of the Nα-Boc Group

    • Objective: To remove the temporary Boc protecting group from the N-terminus.

    • Procedure:

      • Swell the peptide-resin in DCM.[1]

      • Drain the DCM and add a solution of 50% TFA in DCM (10 mL per gram of resin).[7]

      • Perform a pre-wash by agitating for 5 minutes, then drain.[7]

      • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[7][11]

      • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).[7][11]

  • Step 3.2: Neutralization

    • Objective: To neutralize the resulting ammonium trifluoroacetate salt to the free amine.

    • Procedure:

      • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

      • Agitate for 5-10 minutes at room temperature.[1]

      • Drain the DIEA solution and repeat the neutralization step.

      • Wash the resin thoroughly with DCM (3x).[11]

  • Step 3.3: Coupling of the Next Boc-Amino Acid (e.g., this compound)

    • Objective: To form a peptide bond between the free N-terminus and the incoming amino acid.

    • Procedure (using HBTU):

      • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[1]

      • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

      • Immediately add the activated amino acid solution to the neutralized peptide-resin.[1]

      • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

      • Monitor the completion of the reaction using the ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines.

      • Once the coupling is complete, drain the coupling solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[11]

4. Final Cleavage and Deprotection

  • Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

  • Procedure (Standard HF Cleavage):

    • Caution: Anhydrous HF is extremely corrosive and toxic, requiring a specialized HF-resistant apparatus (Teflon and Kel-F) and appropriate safety precautions.[1][9][10]

    • Place the dried peptide-resin in the specialized HF cleavage apparatus.[1]

    • Add a scavenger, such as anisole (typically 10% v/v).[1]

    • Cool the reaction vessel to -5 to 0°C.[1]

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[1][7]

    • Stir the mixture at 0°C for 1-2 hours.[1]

    • Evaporate the HF under a vacuum.[1]

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

    • Filter and dry the crude peptide.[1]

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Diagrams

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Wash1 Wash: DCM, IPA Deprotection->Wash1 Neutralization 2. Neutralization: 5-10% DIEA in DCM Wash1->Neutralization Wash2 Wash: DCM Neutralization->Wash2 Coupling 3. Coupling: Boc-Gly-OH, HBTU/DIEA Wash2->Coupling Wash3 Wash: DCM, IPA Coupling->Wash3 End End: Elongated Peptide Wash3->End

Caption: The cyclical workflow of a single this compound addition in SPPS.

Boc_Protection_Deprotection ProtectedAA Boc-NH-CHR-COOH (Protected Amino Acid) Coupling Coupling to Resin-Bound Peptide ProtectedAA->Coupling Activation ResinProtected Resin-Peptide-NH-CO-CHR-NH-Boc Coupling->ResinProtected Deprotection Deprotection (50% TFA in DCM) ResinProtected->Deprotection ResinDeprotected Resin-Peptide-NH-CO-CHR-NH3+TFA- Deprotection->ResinDeprotected Neutralization Neutralization (DIEA in DCM) ResinDeprotected->Neutralization FreeAmine Resin-Peptide-NH-CO-CHR-NH2 (Ready for next coupling) Neutralization->FreeAmine

Caption: Chemical logic of Boc protection and deprotection in SPPS.

References

Application Notes and Protocols for the Step-by-Step Boc Protection of Glycine Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-tert-butoxycarbonyl glycine (Boc-Gly-OH), a fundamental building block in peptide synthesis and various applications in medicinal chemistry and drug development. The protocol outlines the chemical reaction, purification, and characterization of the final product.

Introduction

The protection of the amino group of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[1][2] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][3] The reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of Boc anhydride, typically carried out in the presence of a base.[2][4]

Reaction Mechanism

The synthesis of Boc-glycine proceeds via a nucleophilic acyl substitution reaction. The deprotonated amino group of glycine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol. The overall reaction is driven by the formation of the stable carbamate and the evolution of a gaseous byproduct.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the Boc protection of glycine.

Materials and Equipment
  • Reagents:

    • Glycine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), or Sodium hydroxide (NaOH)

    • Dioxane

    • Water (deionized or distilled)

    • Ethyl acetate

    • n-Hexane

    • Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

  • Equipment:

    • Reaction flask (e.g., round-bottom flask)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • pH meter or pH paper

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus (e.g., Büchner funnel and flask)

    • NMR spectrometer

Detailed Synthesis Protocol

A common procedure for the Boc protection of glycine involves the use of sodium bicarbonate as a base in a mixed aqueous-organic solvent system.

  • Reaction Setup:

    • In a reaction flask, dissolve glycine in a solution of sodium bicarbonate in water with stirring.[5]

    • In a separate container, dissolve di-tert-butyl dicarbonate in a suitable organic solvent like dioxane.

  • Reaction Execution:

    • Cool the aqueous glycine solution in an ice bath.

    • Slowly add the di-tert-butyl dicarbonate solution to the glycine solution with vigorous stirring. The (Boc)₂O can also be added in portions.[5][6]

    • Allow the reaction mixture to warm to room temperature and continue stirring for the specified reaction time (typically several hours to overnight).[7][8]

  • Work-up and Extraction:

    • After the reaction is complete, remove the organic solvent (if used) under reduced pressure.

    • Wash the aqueous solution with a non-polar organic solvent like n-hexane to remove any unreacted (Boc)₂O and other non-polar impurities.[5][6][9]

    • Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute solution of hydrochloric acid.[5][6] This will protonate the carboxylic acid group of this compound, making it less water-soluble.

    • Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dioxane to isolate the product.[5][6][7]

  • Drying and Solvent Removal:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) until neutral.[5][6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5][6][7]

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by crystallization. A common solvent system for crystallization is ethyl acetate/hexane.[7] The product can also be precipitated by adding hexane to a concentrated solution of the product.[9]

  • Characterization:

    • The identity and purity of the final product, this compound, can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Experimental Workflow Diagram

Boc_Glycine_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Glycine in aq. Base B Add (Boc)₂O solution A->B C Stir at Room Temperature B->C D Wash with n-Hexane C->D E Acidify to pH 3 with HCl D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄) F->G H Solvent Removal (Rotovap) G->H I Crystallization (EtOAc/Hexane) H->I J Characterization (NMR, MS) I->J K Final Product J->K Pure this compound

References

Application Notes: Boc-Glycine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its facile removal with mild acid.[1] Boc-Glycine, as the simplest amino acid, is a fundamental building block in the synthesis of peptides. Its lack of a chiral alpha-carbon eliminates the risk of racemization at its own residue during coupling, making it a valuable component in complex peptide sequences.[2] These application notes provide a detailed overview of the principles, reagents, and protocols for the efficient coupling of this compound with other amino acids, targeting researchers and professionals in peptide chemistry and drug development.

Core Principles of this compound Coupling

The formation of a peptide bond between this compound and another amino acid is an amide bond formation reaction. The process involves three key steps:

  • Protection: The N-terminus of glycine is protected with the Boc group to prevent self-polymerization.[3] The C-terminus of the receiving amino acid is typically protected as an ester (for solution-phase synthesis) or anchored to a solid support (for solid-phase peptide synthesis - SPPS).[4][5]

  • Activation: The carboxylic acid of this compound must be activated to form a more reactive species that is susceptible to nucleophilic attack by the amino group of the other amino acid.[6] This is the most critical step and is achieved using a "coupling reagent".

  • Coupling: The activated this compound reacts with the free amino group of the second amino acid to form the dipeptide.[7]

Following the coupling, the Boc group can be removed with a mild acid like trifluoroacetic acid (TFA), preparing the newly formed dipeptide for subsequent coupling reactions to elongate the peptide chain.[1][8]

Key Methodologies & Experimental Protocols

Protocol 1: Boc Protection of Glycine

This protocol describes a standard procedure for the N-terminal protection of glycine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Glycine

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)[9]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane or Acetone[9]

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or Citric acid solution

Procedure:

  • Dissolve glycine in an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane or acetone to the glycine solution while stirring.[9]

  • Allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Wash the aqueous layer with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold HCl or citric acid solution.

  • Extract the product, this compound, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: Solution-Phase Coupling of this compound with an Amino Acid Ester using DCC/HOBt

This protocol details the coupling of this compound with an amino acid ester (e.g., L-Alanine methyl ester hydrochloride) in solution.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)[10]

  • 1-Hydroxybenzotriazole (HOBt)[10]

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, NaHCO₃ solution, brine, MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq.) in DCM or DMF and add DIEA (1.0 eq.) to neutralize the salt and free the amine.

  • Add the neutralized amino acid ester solution to the this compound/HOBt solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM or DMF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Coupling

This protocol outlines a manual cycle for coupling this compound onto a resin-bound amino acid using the Boc/Bzl strategy.[5][11]

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Ala-PAM-resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)[11][12]

  • DIEA

  • TFA

  • DCM

  • DMF

  • Methanol

  • Ninhydrin test solutions for monitoring[13]

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with fresh 50% TFA in DCM for 25-30 minutes to remove the Boc group.[8]

    • Wash the resin thoroughly with DCM (3x), Methanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5-10 minutes (2x) to neutralize the trifluoroacetate salt.[1]

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.[14]

    • Add the activated this compound solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring & Washing:

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[13] A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, repeat the coupling step (recouple).

    • Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x). The resin is now ready for the next deprotection and coupling cycle.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[2] Onium salts are generally faster and more efficient than carbodiimides, especially for sterically hindered couplings.[10][12]

Coupling ReagentClassActivator/AdditiveByproductAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideHOBt, OxymaPureDicyclohexylurea (DCU)Inexpensive, effective for many standard couplings.[10]DCU is insoluble and can be difficult to remove; potential for racemization without additives.[2][10]
DIC (Diisopropylcarbodiimide)CarbodiimideHOBt, OxymaPureDiisopropylurea (DIU)DIU is more soluble than DCU, simplifying workup.[12]Can cause asparagine and glutamine dehydration.[10]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHOBt (intrinsic), DIEATetramethylureaFast reaction times, low racemization with HOBt.[12]Excess reagent can cap the N-terminus; HOBt is explosive.[2][12]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHOAt (intrinsic), DIEATetramethylureaMore reactive than HBTU, less epimerization; good for difficult couplings.[10][15]More expensive than HBTU.[10]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHOBt (intrinsic), DIEAHexamethylphosphoramide (HMPA)High coupling efficiency, low racemization.[12]HMPA byproduct is a suspected carcinogen.[12]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltOxymaPure (intrinsic)Morpholinourea derivativeSafer alternative to benzotriazole-based reagents; highly efficient.[12][15]Relatively newer and may be more expensive.

Visualizations: Workflows and Mechanisms

G BocGly This compound Activation Carboxyl Activation (Coupling Reagent + Base) BocGly->Activation NH2AA Amino Acid (C-term protected) Coupling Nucleophilic Attack & Peptide Bond Formation NH2AA->Coupling Activation->Coupling Activated Intermediate Byproducts Reagent Byproducts Activation->Byproducts Dipeptide Boc-Gly-AA Dipeptide Coupling->Dipeptide

G BocGly Boc-Gly-OH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) BocGly->Intermediate + DCC DCC DCC (R-N=C=N-R) DCC->Intermediate Peptide Boc-Gly-NH-AA-R' (Peptide Bond) Intermediate->Peptide + H₂N-AA-R' DCU DCU (R-NH-CO-NH-R) Intermediate->DCU NH2AA H₂N-AA-R' (Amine Nucleophile) NH2AA->Peptide

G Start Start: Boc-AA-Resin Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM/MeOH) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound + HBTU/DIEA) Wash2->Coupling Monitor Monitor (Ninhydrin Test) Coupling->Monitor Wash3 Wash (DMF/DCM) End End: Boc-Gly-AA-Resin Wash3->End End->Deprotection Next Cycle Monitor->Coupling Incomplete (Recouple) Monitor->Wash3 Complete

References

Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-α-tert-Butyloxycarbonyl-glycine (Boc-Glycine) in the synthesis of dipeptides. Detailed protocols for both solution-phase and solid-phase synthesis are presented, along with comparative data on coupling efficiencies and discussions on potential side reactions.

Introduction

This compound is a fundamental building block in peptide synthesis. The tert-Butyloxycarbonyl (Boc) protecting group is an acid-labile group used to temporarily block the α-amino functionality of glycine.[1][2] This protection is essential to prevent self-polymerization and other unwanted side reactions during the formation of the peptide bond.[2][3] The Boc group is stable under a variety of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl strategy in peptide synthesis.[4][5] Glycine, being the simplest amino acid, is not subject to racemization during coupling, which simplifies the synthetic process.[3]

Section 1: Solution-Phase Dipeptide Synthesis (SPDS)

Solution-phase synthesis is a classical and versatile method for producing peptides, particularly for large-scale synthesis of shorter sequences like dipeptides.

General Workflow

The synthesis of a dipeptide, for example, Boc-Gly-Gly-OH, in solution phase generally involves the coupling of this compound with a C-terminally protected glycine, followed by the deprotection of the C-terminus if the free acid is desired. A more direct approach involves coupling Boc-anhydride with unprotected glycylglycine.

Logical Workflow for Solution-Phase Synthesis of Boc-Gly-Gly-OH

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product GlyGly Gly-Gly-OH (Glycylglycine) Dissolve 1. Dissolve Gly-Gly-OH in aqueous base GlyGly->Dissolve Boc2O (Boc)2O (Di-tert-butyl dicarbonate) AddBoc 2. Add (Boc)2O solution dropwise at 20-30°C Boc2O->AddBoc Base Inorganic Base (e.g., Na2CO3) Base->Dissolve Solvent Organic Solvent (e.g., THF, Methanol) Solvent->AddBoc Dissolve->AddBoc React 3. Stir for 1-8 hours at 20-30°C AddBoc->React Extract1 4. Extraction with organic solvent to remove excess (Boc)2O React->Extract1 Acidify 5. Acidify aqueous layer to pH 1-4 with HCl Extract1->Acidify Extract2 6. Extract product with Ethyl Acetate Acidify->Extract2 Wash 7. Wash organic layer with water Extract2->Wash Concentrate 8. Concentrate organic layer to precipitate product Wash->Concentrate Dry 9. Filter and dry the white solid product Concentrate->Dry FinalProduct Boc-Gly-Gly-OH Dry->FinalProduct

Caption: General workflow for the solution-phase synthesis of Boc-Gly-Gly-OH.

Experimental Protocol: Synthesis of Boc-Gly-Gly-OH

This protocol is adapted from a documented synthetic method.[1]

Materials:

  • Glycylglycine (H-Gly-Gly-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Methyl tertiary-butyl ether (MTBE)

  • Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 6.1 g (0.050 mol) of glycylglycine in 56 mL of a 10% aqueous sodium carbonate solution. Stir until the solid is completely dissolved.

  • Boc Protection: While maintaining the temperature at 20°C, add dropwise a solution of 11.5 g (0.0525 mol) of (Boc)₂O dissolved in 60 mL of THF over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 30°C for 2 hours.

  • Work-up (Removal of excess (Boc)₂O): Transfer the reaction mixture to a separatory funnel and extract with 80 mL of methyl tertiary-butyl ether. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated HCl.

  • Product Extraction: Extract the acidified aqueous layer with 100 mL of ethyl acetate.

  • Washing: Wash the organic layer with water.

  • Isolation: Concentrate the ethyl acetate layer under reduced pressure to precipitate a white solid.

  • Drying: Filter the solid and dry to obtain the final product, Boc-Gly-Gly-OH.

Quantitative Data for Solution-Phase Synthesis

The yield of Boc-Gly-Gly-OH can vary based on the solvent used for the (Boc)₂O solution.[1]

Solvent for (Boc)₂OMolar Ratio (Gly-Gly : (Boc)₂O)Reaction Time (hours)Reported Yield (%)
Tetrahydrofuran (THF)1 : 1.05285%[1]
Methanol1 : 1280%[1]

Section 2: Solid-Phase Dipeptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides in a laboratory setting. It involves assembling a peptide chain on an insoluble resin support.[5] The Boc/Bzl strategy is a robust approach where the N-α-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more stable benzyl-based groups.[5]

General Workflow

The synthesis of a dipeptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

Experimental Workflow for Boc-SPPS of a Dipeptide

G cluster_setup Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Cleavage & Purification cluster_product Final Product Resin Merrifield or PAM Resin Swell 1. Swell Resin in DCM Resin->Swell Attach 2. Attach first C-terminal Boc-Amino Acid to Resin Swell->Attach Deprotect 3. Boc Deprotection (50% TFA in DCM) Attach->Deprotect Wash1 4. Wash (DCM, IPA) Deprotect->Wash1 Neutralize 5. Neutralization (e.g., 5-10% DIEA in DCM) Wash1->Neutralize Wash2 6. Wash (DCM) Neutralize->Wash2 Couple 7. Couple this compound (with Coupling Reagent) Wash2->Couple Wash3 8. Wash (DCM, DMF) Couple->Wash3 Cleave 9. Cleave peptide from resin (e.g., Anhydrous HF) Wash3->Cleave Final Cycle Precipitate 10. Precipitate peptide in cold ether Cleave->Precipitate Purify 11. Purify via RP-HPLC Precipitate->Purify FinalPeptide Dipeptide Purify->FinalPeptide

References

Applications of Boc-Glycine in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-glycine (Boc-Glycine) is a fundamental building block in the synthesis of peptides and other complex organic molecules, playing a crucial role in the landscape of modern drug discovery and development. Its unique properties, conferred by the acid-labile Boc protecting group, allow for the controlled and sequential assembly of amino acids into peptides, the construction of sophisticated linker technologies for targeted therapies, and the synthesis of novel peptidomimetics. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas of pharmaceutical research.

Application Notes

Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Boc-chemistry SPPS, a strategy that relies on a graduated acid lability principle for the synthesis of peptides on a solid support. In this methodology, the Nα-amino group of the growing peptide chain is temporarily protected with the Boc group, which can be removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while more acid-stable protecting groups are used for the amino acid side chains. These side-chain protecting groups are only removed at the final cleavage step with a strong acid, such as hydrogen fluoride (HF).[1][2]

The use of this compound in SPPS is particularly advantageous for the synthesis of long or challenging peptide sequences, including those prone to aggregation.[3][4] Glycine, being the simplest amino acid with no side chain, often facilitates coupling reactions and can help to disrupt secondary structures that may hinder synthesis.

Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, especially for large-scale production of shorter peptides or peptide fragments. This compound is extensively used in this approach, where reactions are carried out in solution, and intermediates are purified after each step. The Boc group provides the necessary temporary protection of the N-terminus during coupling reactions, which are typically mediated by activating agents like dicyclohexylcarbodiimide (DCC) or HBTU.[4][]

Linker Technology for Antibody-Drug Conjugates (ADCs)

This compound and its oligomers are integral components in the design of linkers for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connects the antibody to the payload and is designed to be stable in circulation but to release the drug at the target site.[]

Peptide linkers containing glycine are often designed to be cleaved by proteases that are overexpressed in the tumor microenvironment. A common example is the tetrapeptide sequence Gly-Gly-Phe-Gly, which can be incorporated into a linker and is susceptible to cleavage by lysosomal proteases like cathepsin B.[7][8] The synthesis of such linkers often starts with Boc-protected glycine or glycine-containing peptide fragments.[][]

Synthesis of Peptidomimetics and N-Alkyl Amino Acids

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against proteolytic degradation and better bioavailability. This compound serves as a versatile starting material for the synthesis of various peptidomimetics, including N-substituted glycine oligomers known as peptoids.[10]

Furthermore, the N-alkylation of this compound provides access to N-alkyl amino acids, which are valuable building blocks for creating peptidomimetics with modified backbones. These modifications can significantly impact the conformational properties and biological activity of the resulting molecules.[11][12]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and application of this compound and its derivatives.

Table 1: Yields for the Synthesis of this compound and Related Compounds

CompoundStarting MaterialsReaction ConditionsYield (%)Reference
This compoundL-Glycine, (Boc)₂OAqueous NaOH, followed by acidification93.87[13][14]
This compoundL-Glycine, (Boc)₂OAqueous Na₂CO₃, followed by acidification94.80[13]
Boc-Gly-Gly-OHGlycine dipeptide, (Boc)₂OAqueous Na₂CO₃, THF85[15]
Boc-Gly-OSuThis compound, N-hydroxysuccinimide, DCCDCM61.8[16]

Table 2: Comparison of Coupling Reagents for Sterically Hindered Boc-Amino Acids (Representative Data)

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey ConsiderationsReference
HATU/DIPEA95 - 99> 95LowHighly efficient for hindered couplings; rapid reaction times.[17]
HBTU/DIPEA90 - 98> 95LowA reliable and widely used reagent, though slightly less reactive than HATU.[][17]
DIC/OxymaPure92 - 97> 95Very LowOxymaPure enhances coupling efficiency and suppresses racemization effectively.[17]

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis of a Model Tripeptide (Ala-Gly-Phe)

This protocol describes the manual synthesis of the tripeptide Ala-Gly-Phe on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-Phe-OH

  • Boc-Gly-OH

  • Boc-Ala-OH

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrogen fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Methanol

Procedure:

  • Resin Loading (Attachment of the first amino acid): a. Swell 1 g of Merrifield resin in DCM in a reaction vessel. b. In a separate flask, dissolve Boc-Phe-OH (3 equivalents relative to resin substitution) in methanol and neutralize with a solution of Cs₂CO₃ in water. c. Evaporate the solvent to obtain the Boc-Phe-OCs salt. d. Add the Boc-Phe-OCs salt to the swollen resin in DMF and heat at 50°C overnight. e. Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (Synthesis Cycle for Glycine and Alanine): a. Deprotection: i. Swell the resin in DCM. ii. Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[18] iii. Wash the resin with DCM. b. Neutralization: i. Treat the resin with a solution of 10% DIEA in DCM for 10 minutes.[18] ii. Wash the resin with DCM. c. Coupling (for Boc-Gly-OH): i. In a separate vial, dissolve Boc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF. ii. Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes. iii. Add the activated Boc-Gly-OH solution to the resin and shake for 2-4 hours. iv. Monitor the coupling completion using a ninhydrin test. v. Wash the resin with DMF and DCM. d. Repeat for Boc-Ala-OH: Repeat the deprotection, neutralization, and coupling steps for Boc-Ala-OH.

  • Cleavage and Deprotection: a. Dry the peptide-resin thoroughly. b. In a specialized HF cleavage apparatus, treat the resin with a mixture of HF and anisole (9:1 v/v) at 0°C for 1 hour.[18] c. Evaporate the HF under vacuum. d. Wash the resin with cold diethyl ether to precipitate the crude peptide. e. Filter and dry the crude peptide.

  • Purification: a. Dissolve the crude peptide in an appropriate aqueous buffer. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]

Protocol 2: Synthesis of N-Methyl-Boc-Glycine

This protocol describes the N-methylation of this compound using sodium hydride and methyl iodide.[12][21]

Materials:

  • Boc-Gly-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: a. To a flame-dried round-bottom flask under an argon atmosphere, add Boc-Gly-OH (1 equivalent). b. Dissolve the Boc-Gly-OH in anhydrous THF. c. Cool the solution to 0°C in an ice bath. d. Add methyl iodide (3 equivalents) to the solution.

  • N-Methylation: a. Carefully add sodium hydride (2.5 equivalents) portion-wise to the cooled solution over 1 hour. Vigorous bubbling will be observed. b. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: a. Cool the reaction mixture to 0°C and cautiously quench by the dropwise addition of isopropyl alcohol, followed by water. b. Remove the THF under reduced pressure. c. Dilute the residue with water and wash with ethyl acetate to remove mineral oil and excess methyl iodide. d. Acidify the aqueous layer to pH 2-3 with 1 M HCl. e. Extract the product with ethyl acetate (3 times). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-methyl-Boc-Glycine.

Protocol 3: General Procedure for Boc Protection of Glycine

This protocol provides a general method for the synthesis of this compound from glycine.[14][22]

Materials:

  • Glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: a. Dissolve glycine (1 equivalent) in an aqueous solution of NaOH (2 equivalents) or NaHCO₃ (2 equivalents). b. To this solution, add a solution of (Boc)₂O (1.1 equivalents) in dioxane or THF.

  • Reaction: a. Stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up and Purification: a. Remove the organic solvent under reduced pressure. b. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form. d. Extract the product with ethyl acetate (3 times). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a white solid.

Visualizations

Boc_SPPS_Workflow Resin Resin with loaded first amino acid (Boc-AA1-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA(n)-OH, DCC/HOBt) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF/Anisole) Wash3->Final_Cleavage After final coupling Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

ADC_Linker cluster_ADC Antibody-Drug Conjugate cluster_Linker Cleavable Peptide Linker Detail Antibody Antibody Linker Linker Antibody->Linker Drug Cytotoxic Drug Linker->Drug Spacer Spacer Peptide Boc-Gly-Gly-Phe-Gly (Protease Cleavage Site) Spacer->Peptide Self_Immolative Self-Immolative Group Peptide->Self_Immolative N_Alkylation_Synthesis Boc_Gly Boc-Gly-OH Reagents + CH₃I + NaH in THF Product N-Methyl-Boc-Glycine Boc_Gly->Product N-Methylation

References

Application Notes and Protocols: Boc-Glycine as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery. They often exhibit improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better bioavailability, compared to their natural peptide counterparts.[1][2][] N-(tert-Butoxycarbonyl)glycine (Boc-Glycine) is a fundamental building block in the synthesis of these valuable compounds.[4][5] Its protected amino group allows for controlled, stepwise assembly of peptide chains and related structures, making it an indispensable tool in the construction of peptidomimetics.[4][5] These application notes provide an overview of the properties of this compound, its applications in peptidomimetic synthesis, and detailed protocols for its use.

Properties of this compound

This compound is a white crystalline powder that is widely used in both solid-phase and solution-phase peptide synthesis.[4][6][7] The tert-Butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, such as trifluoroacetic acid (TFA), making it ideal for a stepwise synthetic approach.[][9][10]

PropertyValueReferences
Chemical Formula C₇H₁₃NO₄[4][6][11]
Molecular Weight 175.18 g/mol [7]
CAS Number 4530-20-5[4][6][7][11]
Appearance White to off-white powder or crystals[4][6][7][11]
Melting Point 86-89 °C[7][12]
Solubility Soluble in organic solvents like methanol and acetone; slightly soluble in water.[6]
Purity ≥98% (HPLC)[4]
Storage Store at 0 - 8 °C in a cool, dry place.[4][6]

Applications in Peptidomimetic Synthesis

This compound is a versatile starting material for various peptidomimetic scaffolds. Its simple, non-chiral structure allows for straightforward incorporation and modification. A key application is in the synthesis of N-substituted glycine oligomers, also known as peptoids.[13][14] Peptoids are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon. This structural modification imparts significant resistance to proteolysis.

This compound serves as the foundational unit onto which various side chains can be introduced through N-alkylation, leading to a diverse library of peptoid monomers.[13] These monomers can then be oligomerized to create peptoids with a wide range of biological activities, including antimicrobial and anticancer properties.[15]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptoid Dimer using this compound

This protocol describes the manual solid-phase synthesis of a simple peptoid dimer on a resin support, a common method for creating peptidomimetic libraries.

Materials:

  • Merrifield resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Bromoacetic acid

  • A primary amine (e.g., benzylamine for the first monomer, phenethylamine for the second)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous Sodium Sulfate

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation and First Monomer Attachment:

    • Swell the Merrifield resin in DCM for 1 hour in the synthesis vessel.

    • Couple this compound to the resin.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[16]

    • Wash the resin with DCM to remove excess TFA.

  • First Peptoid Monomer Synthesis (Submonomer Addition):

    • Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

    • Nucleophilic Displacement: Add a solution of the first primary amine (e.g., benzylamine) in DMF and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Peptoid Monomer Synthesis:

    • Repeat step 3, using the second primary amine (e.g., phenethylamine) in the nucleophilic displacement step.

  • Cleavage from Resin:

    • Treat the resin with anhydrous HF or a less hazardous alternative like TFMSA to cleave the peptoid from the resin support.[17]

    • Precipitate the crude peptoid with cold diethyl ether.

  • Purification:

    • Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

G cluster_setup Setup cluster_cycle1 Monomer 1 cluster_cycle2 Monomer 2 cluster_final Final Steps Swell Resin Swell Resin Couple this compound Couple this compound Swell Resin->Couple this compound Boc Deprotection 1 Boc Deprotection 1 Couple this compound->Boc Deprotection 1 Acylation 1 Acylation 1 Boc Deprotection 1->Acylation 1 Displacement 1 Displacement 1 Acylation 1->Displacement 1 Acylation 2 Acylation 2 Displacement 1->Acylation 2 Displacement 2 Displacement 2 Acylation 2->Displacement 2 Cleavage Cleavage Displacement 2->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a peptoid dimer.

Protocol 2: Solution-Phase Synthesis of a this compound Containing Dipeptide

Solution-phase synthesis offers an alternative for smaller-scale or specific syntheses where solid-phase methods may not be suitable.[19][20]

Materials:

  • This compound

  • Another amino acid methyl ester (e.g., L-Alanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling reagent[9]

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DCM or THF).

    • Add the coupling reagent (e.g., DCC) and stir at 0°C for 15-30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride in the same solvent and neutralize with a base (e.g., TEA or NMM).

    • Add the activated this compound solution to the neutralized amino acid ester solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

G Start Activate this compound Activate this compound Start->Activate this compound Neutralize Amino Ester Neutralize Amino Ester Start->Neutralize Amino Ester Couple Couple Activate this compound->Couple Neutralize Amino Ester->Couple Work-up Work-up Couple->Work-up Purify Purify Work-up->Purify End Purify->End

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Quantitative Data

The efficiency of peptidomimetic synthesis using this compound can be evaluated by the yields of the individual steps and the overall process. The biological activity of the resulting peptidomimetics is a key measure of their potential as therapeutic agents.

Table 1: Representative Yields in Peptoid Synthesis

StepReactionReagentsTypical Yield (%)
1Attachment of this compound to ResinThis compound, Resin>95
2Boc Deprotection50% TFA in DCM~100
3AcylationBromoacetic acid, DIC>90
4Nucleophilic DisplacementPrimary Amine85-95
5Cleavage from ResinHF or TFMSA70-90

Table 2: Biological Activity of a this compound Derived Peptidomimetic

Peptidomimetic StructureTarget OrganismBiological Activity (MIC)Reference
A Guanidine-functionalized PeptoidS. aureus8 µg/mL[15]
A Guanidine-functionalized PeptoidE. coli16 µg/mL[15]
Protected Dipeptide (BOC-Phe-Pro-OMe)Aspergillus fumigatusModerate antifungal activity[21]
Deprotected Dipeptide (Phe-Leu-OMe)Aspergillus fumigatusGood antimicrobial activity[21]

MIC: Minimum Inhibitory Concentration

Signaling Pathways and Mechanism of Action

Peptidomimetics derived from this compound can be designed to interact with a variety of biological targets, including enzymes and receptors, thereby modulating signaling pathways. For example, antimicrobial peptidomimetics often act by disrupting the bacterial cell membrane.

The diagram below illustrates the general mechanism of action for a cationic antimicrobial peptidomimetic. The positively charged groups on the peptidomimetic are attracted to the negatively charged components of the bacterial membrane, leading to membrane destabilization and cell death.

G cluster_peptidomimetic Peptidomimetic cluster_membrane Bacterial Cell Membrane Cationic Peptidomimetic Cationic Peptidomimetic Negative Surface Charge Negative Surface Charge Cationic Peptidomimetic->Negative Surface Charge Electrostatic Attraction Membrane Disruption Membrane Disruption Negative Surface Charge->Membrane Disruption Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis leads to

Caption: Mechanism of action for a cationic antimicrobial peptidomimetic.

Conclusion

This compound is a cornerstone in the synthesis of peptidomimetics due to its versatility and the robust chemistry associated with the Boc protecting group. The protocols and data presented here demonstrate its utility in constructing diverse peptidomimetic scaffolds with significant biological activities. For researchers in drug discovery, this compound provides a reliable and efficient starting point for the development of novel therapeutics with improved pharmacological profiles.

References

Application Note & Protocol: A Scalable and High-Yield Synthesis of N-tert-Butoxycarbonyl-Glycine (Boc-Glycine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-Butoxycarbonyl-glycine (Boc-Glycine) is a crucial N-protected amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][4] This application note provides a detailed, scalable, and high-yield protocol for the synthesis of this compound, suitable for large-scale production in a laboratory or industrial setting. The described method is cost-effective, operationally simple, and minimizes pollution, ensuring high product purity and yield.[2][5][6]

Reaction Principle

The synthesis involves the protection of the amino group of glycine via a nucleophilic reaction with di-tert-butyl dicarbonate ((Boc)₂O) under aqueous alkaline conditions. The base is essential to deprotonate the amino group of glycine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The reaction is followed by a straightforward workup and purification procedure to isolate the desired product.

Experimental Protocol

This protocol is adapted from established industrial preparation methods and can be scaled accordingly.[2][6]

Materials and Equipment:

  • Reactants:

    • L-Glycine

    • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[2][5][6]

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Hydrochloric Acid (HCl), 6M

    • Dioxane or other suitable organic solvent for extraction (e.g., Ethyl Acetate)

    • n-Hexane for impurity extraction and crystallization

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Saturated brine solution

  • Equipment:

    • Large reaction vessel with mechanical stirring and temperature control

    • Addition funnel

    • pH meter or pH indicator strips

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 kg of L-glycine in 5.5 L of water with vigorous stirring. Prepare an alkaline solution by dissolving 884 g of sodium carbonate in water and add it to the glycine solution to adjust the pH to ≥10.[2][6]

  • Addition of (Boc)₂O: In a stepwise manner, add a total of 1.381 kg of (Boc)₂O to the reaction mixture in three portions:

    • Add the first portion of 442 g of (Boc)₂O and allow the reaction to proceed for 5 hours.[2][6]

    • Add the second portion of 442 g of (Boc)₂O and continue the reaction for another 5 hours.[2][6]

    • Add the final portion of 497 g of (Boc)₂O and let the reaction proceed for 10 hours.[2][6] Maintain the reaction temperature between 20-30°C throughout the addition and reaction phases.

  • Removal of Impurities: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer four times with 600 mL of n-hexane each time to remove any unreacted (Boc)₂O and other nonpolar impurities.[2][6] Discard the organic layers.

  • Acidification and Product Extraction: Cool the aqueous layer in an ice bath and carefully adjust the pH to 3 with 6M hydrochloric acid.[2][6] The product, this compound, will precipitate out of the solution. Extract the product from the aqueous layer four times with 1.2 L of dioxane each time.[2][6]

  • Drying and Isolation: Combine the organic extracts and wash them with a saturated brine solution until the pH is neutral. Dry the organic layer over 300 g of anhydrous sodium sulfate for approximately 14 hours.[2][6]

  • Crystallization and Final Product: Filter off the anhydrous sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil.[2][7] Add 2.4 L of n-hexane to the oil and stir to induce crystallization.[2] Filter the resulting white solid and dry it under vacuum to yield the final product, this compound.[2]

Data Presentation

The following table summarizes the quantitative data for two different scales of this compound synthesis, demonstrating the scalability of the protocol.[2][5][6]

ParameterLab Scale[2][5]Large Scale[2][6]
L-Glycine18.1 g1 kg
Water100 mL5.5 L
Base16 g NaOH884 g Na₂CO₃
(Boc)₂O (Total)25 g1.381 kg
Reaction Time8 hours20 hours
Impurity Extraction Solvent3 x 12 mL n-Hexane4 x 600 mL n-Hexane
Product Extraction Solvent3 x 0.6 L Dioxane4 x 1.2 L Dioxane
Drying Agent15 g Na₂SO₄300 g Na₂SO₄
Crystallization Solvent60 mL n-Hexane2.4 L n-Hexane
Yield 93.87% 94.80%
Product Amount 25.0 g 1512 g

Mandatory Visualizations

G Experimental Workflow for Large-Scale this compound Synthesis A Dissolution of Glycine in Aqueous Base (pH >= 10) B Stepwise Addition of (Boc)2O (3 Portions over 20 hrs) A->B Stirring C Reaction at 20-30°C B->C D Impurity Extraction (n-Hexane) C->D Reaction Completion E Acidification to pH 3 (6M HCl) D->E Aqueous Phase F Product Extraction (Dioxane) E->F G Drying of Organic Phase (Anhydrous Na2SO4) F->G Combined Organic Layers H Concentration (Rotary Evaporation) G->H Filtration I Crystallization (n-Hexane) H->I Oily Residue J Filtration & Drying I->J K Final Product: this compound J->K

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • (Boc)₂O is a sensitizer; avoid inhalation and skin contact.

  • Handle hydrochloric acid with care as it is corrosive.

  • Dioxane is flammable and a suspected carcinogen; handle with appropriate caution.

The protocol outlined provides a reliable and scalable method for the synthesis of this compound with high yield and purity.[2][5][6] This procedure is well-suited for both academic research and industrial applications where large quantities of this essential building block are required. The use of cost-effective reagents and a straightforward purification process makes this an economically viable approach for large-scale production.[5]

References

Monitoring Boc-Glycine Reactions: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and data for monitoring the progress of chemical reactions involving Boc-Glycine, a fundamental component in peptide synthesis and drug development. The following analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are essential for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries to ensure reaction completion, optimize yields, and maintain the purity of synthesized products.

Introduction

N-tert-butoxycarbonyl (Boc) protected glycine (this compound) is a widely used building block in solid-phase peptide synthesis (SPPS) and other organic syntheses. The Boc protecting group is crucial for preventing unwanted side reactions at the N-terminus of the amino acid. The two primary reaction types involving this compound are coupling reactions, where the carboxyl group of this compound forms a peptide bond with another amino acid or amine, and deprotection reactions, where the Boc group is removed to allow for further chain elongation.

Careful monitoring of these reactions is critical to the success of the synthesis. Incomplete coupling or deprotection can lead to the formation of deletion sequences or other impurities, which are often difficult to remove in later stages. This note details robust analytical methods to track the consumption of starting materials and the formation of products in real-time or at specific reaction checkpoints.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound reactions, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Experimental Protocol: RP-HPLC Monitoring of a this compound Coupling Reaction

  • Objective: To quantify the consumption of this compound and the formation of the corresponding peptide product.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point and can be optimized based on the specific product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted with the initial mobile phase composition, and injected into the HPLC system.

  • Data Analysis: The percentage conversion is calculated by integrating the peak areas of the starting material (this compound) and the product at different time points.

Data Presentation: HPLC Retention Times

CompoundTypical Retention Time (minutes)
Glycine~2.5
This compound~12.8

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact gradient conditions.

Workflow for HPLC-Based Reaction Monitoring

HPLC_Workflow cluster_reaction This compound Reaction cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis cluster_results Data Interpretation Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Take aliquot Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Calculate Calculate % Conversion Analyze->Calculate

Caption: Workflow for monitoring a this compound reaction using HPLC.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring this compound reactions. It is particularly useful for quickly assessing the presence or absence of starting materials and products.

Experimental Protocol: TLC Monitoring of this compound Deprotection

  • Objective: To qualitatively monitor the removal of the Boc protecting group from this compound.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation. Another common solvent system is n-butanol:acetic acid:water (12:3:5 v/v).[1]

  • Sample Preparation: A small amount of the reaction mixture is spotted onto the TLC plate using a capillary tube.

  • Development: The TLC plate is placed in a developing chamber containing the mobile phase.

  • Visualization:

    • UV Light (254 nm): this compound is UV active and will appear as a dark spot.

    • Ninhydrin Stain: The plate is sprayed with a ninhydrin solution and heated. Free amines (like glycine) will appear as a purple or blue spot.[1]

  • Data Analysis: The disappearance of the this compound spot and the appearance of the glycine spot (after ninhydrin staining) indicate the progress of the deprotection reaction. The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Data Presentation: TLC Rf Values

CompoundMobile PhaseTypical Rf ValueVisualization
This compoundEthyl Acetate/Hexanes (1:1)~0.5UV (254 nm)
Glycinen-Butanol/Acetic Acid/Water (12:3:5)~0.2Ninhydrin
This compoundn-Butanol/Acetic Acid/Water (12:3:5)Higher than GlycineUV (254 nm)

Note: Rf values are dependent on the specific TLC plate, mobile phase, and experimental conditions.

Logical Relationship in TLC Monitoring

TLC_Logic Start Start of Reaction (this compound present) InProgress Reaction in Progress (Both present) Start->InProgress Deprotection begins End End of Reaction (Glycine present) InProgress->End Reaction completes

Caption: Progression of a this compound deprotection reaction as observed by TLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring this compound reactions in solution, providing detailed structural information and allowing for quantitative analysis by integration of characteristic signals.

Experimental Protocol: ¹H NMR Monitoring of this compound Coupling

  • Objective: To monitor the reaction by observing the disappearance of the this compound signals and the appearance of new signals corresponding to the product.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: A deuterated solvent in which the reactants and products are soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: The reaction can be run directly in an NMR tube, or aliquots can be taken from a larger reaction vessel, the solvent removed, and the residue dissolved in the deuterated solvent. An internal standard (e.g., TMS) is used for referencing.

  • Data Acquisition: ¹H NMR spectra are acquired at different time points throughout the reaction.

  • Data Analysis: The reaction progress is monitored by observing the change in the integrals of specific proton signals of the starting material and the product. For example, the singlet corresponding to the nine protons of the Boc group in this compound can be monitored.

Data Presentation: ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonChemical Shift (ppm)MultiplicityIntegration
This compound-C(CH₃)₃~1.45singlet9H
-CH₂-~3.95doublet2H
-NH-~5.10broad triplet1H
Glycine (in peptide)-CH₂-Varies (typically 3.4-4.2)Varies2H

Note: Chemical shifts can vary depending on the solvent and the specific product formed.

Signaling Pathway for NMR Analysis

NMR_Signaling BocGlycine This compound ¹H Signals: ~1.45 ppm (s, 9H) ~3.95 ppm (d, 2H) Product Peptide Product New ¹H Signals Appear BocGlycine->Product Coupling Reaction (Signal intensity decreases)

Caption: Change in ¹H NMR signals during a this compound coupling reaction.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the product and any byproducts by providing accurate molecular weight information. It is typically used at the end of the reaction.

Experimental Protocol: LC-MS Analysis of a this compound Reaction

  • Objective: To confirm the molecular weight of the desired product and identify any impurities.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

  • Chromatography: The same HPLC conditions as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for accurate mass measurement or Triple Quadrupole (QqQ) for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Analysis: The mass spectrum is analyzed to find the [M+H]⁺ or other adduct ions corresponding to the expected molecular weight of the product.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

CompoundFormulaExact MassExpected [M+H]⁺
This compoundC₇H₁₃NO₄175.08176.09
GlycineC₂H₅NO₂75.0376.04

Experimental Workflow for LC-MS Analysis

LCMS_Workflow Sample Reaction Product LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (m/z Measurement) ESI->MS Data Mass Spectrum MS->Data

Caption: Workflow for the analysis of a this compound reaction product by LC-MS.

Conclusion

The analytical techniques outlined in this application note provide a comprehensive toolkit for the effective monitoring of this compound reactions. The choice of method will depend on the specific requirements of the synthesis, including the need for quantitative versus qualitative data, the available instrumentation, and the desired speed of analysis. By implementing these protocols, researchers can gain valuable insights into their reaction kinetics, leading to improved process control, higher product yields, and enhanced purity.

References

The Strategic Incorporation of Boc-Glycine in the Synthesis of Labeled Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug development, the use of labeled peptides is indispensable for a myriad of applications, including in vitro and in vivo imaging, receptor-ligand interaction studies, pharmacokinetic analysis, and quantitative proteomics. The strategic incorporation of labels, such as stable isotopes or radioisotopes, requires robust and well-defined synthetic strategies. Nα-tert-butyloxycarbonyl (Boc) protected glycine (Boc-Glycine) serves as a versatile and fundamental building block in the solid-phase peptide synthesis (SPPS) of such labeled molecules. Its simple, non-chiral structure and flexibility make it an ideal candidate for introducing isotopic labels or for use as a spacer to mitigate steric hindrance between the peptide and a conjugated label. This document provides detailed application notes and protocols for the use of this compound in the preparation of labeled peptides.

Applications of this compound in Labeled Peptide Synthesis

This compound is a key reagent in the synthesis of labeled peptides for several reasons:

  • Introduction of Stable Isotopes: Isotopically labeled this compound, such as ¹³C- or ¹⁵N-labeled variants, can be directly incorporated into a peptide sequence. This allows for the precise introduction of a mass shift for use in quantitative mass spectrometry-based proteomics or for NMR structural studies. The synthesis of ¹³C- and ¹⁵N-labeled Boc-glycines has been established, providing precursors for direct incorporation into synthetic peptides[1][2]. Deuterated glycine is also a common option for introducing stable isotope labels[].

  • Flexible Spacer/Linker: Glycine residues are often used as flexible linkers in peptide and protein engineering[4]. When a bulky label (e.g., a fluorophore, chelating agent for radiolabeling) is attached to a peptide, a glycine-rich spacer can be incorporated to distance the label from the biologically active part of the peptide, thereby preserving its native conformation and function. This compound is an excellent choice for constructing these flexible linker regions during SPPS[4][5].

  • Radiolabeling Precursor: While direct radiolabeling of glycine itself is less common, this compound can be part of a chelating sequence, such as in mercaptoacetyltriglycine (MAG3), used to complex radiometals like technetium-99m (⁹⁹mTc)[6]. The synthesis of such chelator-peptide conjugates often employs standard Boc or Fmoc solid-phase peptide synthesis strategies.

Experimental Protocols

The following protocols outline the general procedures for incorporating this compound into labeled peptides using manual or automated solid-phase peptide synthesis with Boc chemistry.

Protocol 1: General Boc-SPPS for Incorporation of Labeled this compound

This protocol describes a single coupling cycle for adding a labeled this compound residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide synthesis vessel

  • Mechanical shaker

  • Boc-protected peptide-resin

  • Labeled this compound (e.g., this compound-¹³C₂, ¹⁵N)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes to remove the Boc protecting group.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • Add a 10% solution of DIEA in DCM to the resin.

    • Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization of the N-terminal amine.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the labeled this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the dissolved amino acid/HOBt solution to the resin.

    • Add DCC (3 equivalents) dissolved in DCM.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test. A negative test (no color change) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

    • For Merrifield or PAM resins, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.

    • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

  • Purification and Analysis:

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the labeled peptide are confirmed by analytical RP-HPLC and mass spectrometry[7][].

Protocol 2: Synthesis of a Peptide with a this compound Spacer for Labeling

This protocol outlines the synthesis of a peptide with a glycine spacer, followed by on-resin labeling.

Procedure:

  • Peptide Synthesis: Synthesize the main peptide sequence using standard Boc-SPPS as described in Protocol 1.

  • Spacer Addition: Incorporate the desired number of this compound residues (e.g., 2-4) sequentially at the N-terminus or a specific internal lysine side chain using the coupling cycle described in Protocol 1. Glycine-rich regions can act as flexible linkers[9].

  • Final Deprotection of the Spacer: After coupling the last this compound of the spacer, perform the deprotection step to expose the N-terminal amine.

  • On-Resin Labeling:

    • Dissolve the label (e.g., a fluorescent dye with an NHS-ester reactive group, or a chelator for radiolabeling) in a suitable solvent like DMF.

    • Add the label solution to the resin, along with a base such as DIEA if necessary, to facilitate the reaction with the free amine of the glycine spacer.

    • Allow the reaction to proceed until completion, which can be monitored by HPLC analysis of a small cleavage sample.

  • Cleavage, Deprotection, Purification, and Analysis: Proceed with the same steps as outlined in Protocol 1 (steps 7 and 8).

Quantitative Data Presentation

The yield and purity of synthesized labeled peptides can vary significantly depending on the peptide sequence, the nature of the label, and the efficiency of the synthesis and purification steps. The following tables provide a summary of expected quantitative data based on typical Boc-SPPS protocols.

Table 1: Typical Yield and Purity of Labeled Peptides Synthesized Using this compound

ParameterExpected RangeNotes
Crude Peptide Yield 60-90%Based on the initial resin loading. Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide 40-70%Varies with the number of coupling steps and the presence of difficult sequences.
Final Yield after Purification 10-40%Significant loss occurs during RP-HPLC purification.
Final Purity >95%Typically achieved after preparative RP-HPLC. Purity is assessed by analytical RP-HPLC and mass spectrometry[7][10].

Table 2: Labeling Efficiency and Isotopic Enrichment

ParameterExpected RangeMethod of Determination
On-Resin Labeling Efficiency 80-99%RP-HPLC analysis of a small-scale cleavage, comparing the labeled and unlabeled peptide peaks.
Isotopic Enrichment (for stable isotopes) >98%Mass Spectrometry. The isotopic purity of the starting labeled this compound is typically >99%[2].

Visualizations

Experimental Workflow for Labeled Peptide Synthesis using this compound

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Steps Final Processing Resin Start: Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Labeled this compound (DCC/HOBt or HBTU) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Peptide Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis Final_Product Final Labeled Peptide Analysis->Final_Product

Caption: Workflow for Boc-SPPS of a peptide incorporating a labeled this compound.

Logical Relationship for On-Resin Labeling via a Glycine Spacer

G Start Synthesized Peptide on Resin Add_Spacer Couple this compound Spacer (1-n times) Start->Add_Spacer Deprotect_Spacer Deprotect N-terminus of Spacer Add_Spacer->Deprotect_Spacer Couple_Label Couple Label (e.g., Fluorophore, Chelator) Deprotect_Spacer->Couple_Label Final_Processing Cleavage, Purification, and Analysis Couple_Label->Final_Processing Labeled_Peptide Final Labeled Peptide Conjugate Final_Processing->Labeled_Peptide

Caption: Logical steps for on-resin labeling using a this compound spacer.

Conclusion

This compound is a highly valuable and versatile tool for the synthesis of labeled peptides. Whether used for the direct incorporation of stable isotopes or as a flexible spacer for the attachment of various labels, the principles of Boc-SPPS provide a robust and reliable method for producing high-quality labeled peptides for a wide range of research and development applications. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their peptide labeling strategies. Careful execution of the synthetic and purification steps is crucial for obtaining peptides with high purity and yield, which are essential for reliable and reproducible experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of glycine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of incomplete Boc deprotection of a glycine residue?

The most immediate and common consequence of incomplete Boc deprotection of glycine (or any amino acid) during Solid-Phase Peptide Synthesis (SPPS) is the formation of a deletion sequence . If the Boc group is not removed, the N-terminus of the glycine remains blocked, preventing the subsequent amino acid from coupling to the growing peptide chain. This results in a final peptide product that is missing the portion of the sequence that should have been added after the glycine, leading to significant impurities that can be difficult to separate from the desired full-length peptide.

Q2: Is incomplete Boc deprotection more or less common with glycine compared to other amino acids?

Generally, the Boc deprotection of glycine is considered to be efficient and less problematic compared to more sterically hindered amino acids like valine or isoleucine. However, incomplete deprotection can still occur, particularly under non-optimized reaction conditions.[1][2]

Q3: Can incomplete Boc deprotection of glycine lead to specific side reactions other than deletion sequences?

While deletion sequences are the main issue, other side reactions can be associated with glycine's position in the peptide, especially during the subsequent steps of peptide synthesis. One of the most significant is the formation of diketopiperazine (DKP) . This occurs when a dipeptide containing glycine at the C-terminus (e.g., X-Gly-resin) is deprotected. The newly freed N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic ring.[3][4][5] This side reaction leads to a significant loss of yield.[3]

Q4: I've observed a peptide with an extra glycine residue. Is this related to incomplete Boc deprotection?

In a specific context, the insertion of an extra glycine residue has been reported. This side reaction is not a direct result of incomplete glycine deprotection but is associated with the use of Boc-His(Tos)-OH. In this scenario, the tosyl group on the histidine side chain can be displaced, and if the next amino acid to be coupled is Boc-Gly, it can erroneously attach to the histidine side chain. A subsequent intramolecular rearrangement (Nim-Nα transfer) can then lead to the insertion of this extra glycine into the peptide backbone.

Q5: What are the standard conditions for Boc deprotection of glycine?

Standard conditions for Boc deprotection involve treating the peptide-resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common formulation is 50% TFA in DCM, with the reaction typically running for 20-30 minutes at room temperature.[6] For peptides containing sensitive residues like tryptophan or methionine, scavengers are added to the TFA solution to trap the reactive tert-butyl cations generated during deprotection.

Troubleshooting Guides

Problem 1: Presence of Deletion Sequences in the Final Product

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide truncated at the glycine residue.

  • HPLC chromatogram shows a major impurity peak eluting earlier than the target peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Deprotection Time Extend the TFA treatment time. Monitor the deprotection progress using a qualitative test like the Kaiser test to ensure complete removal of the Boc group before proceeding to the next coupling step. A second 20-minute treatment with fresh TFA solution can be beneficial.[6]
Inadequate TFA Concentration Ensure the TFA solution is at the correct concentration (typically 25-50% in DCM). Use fresh, high-purity TFA, as older stock can absorb water and lose efficacy. In some cases of "difficult sequences," increasing the TFA concentration may be necessary.[1]
Poor Resin Swelling (SPPS) Inadequate swelling of the solid support can hinder the access of the TFA solution to the peptide chain. Ensure the resin is properly swollen in an appropriate solvent (like DCM) before the deprotection step.
Reagent Degradation Prepare fresh deprotection solutions. TFA is hygroscopic and its effectiveness can decrease over time.
Problem 2: Significant Loss of Yield, Especially with C-terminal Glycine

Symptoms:

  • Low overall yield of the final peptide product.

  • Detection of a cyclic dipeptide (diketopiperazine) in the reaction filtrate by LC-MS.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Diketopiperazine (DKP) Formation This is highly probable if the sequence involves Gly as one of the first two C-terminal amino acids (e.g., Pro-Gly, Gly-Gly). The free amine of the second amino acid attacks the resin linkage after Boc deprotection.
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin type significantly suppresses DKP formation.[4]
Couple the third amino acid immediately after deprotection: Minimize the time the free N-terminal dipeptide is exposed to basic neutralization conditions before the next coupling reaction.
Use in-situ neutralization protocols: Performing the neutralization and the subsequent coupling in the same step can reduce the opportunity for DKP formation.
Introduce the first two amino acids as a pre-formed dipeptide: This bypasses the problematic dipeptide stage on the resin.

Quantitative Data Summary

The following tables summarize quantitative data related to the efficiency of Boc deprotection and the impact of common side reactions.

Table 1: Efficiency of Boc Deprotection under Various Conditions

Deprotection CocktailTime (min)Target Peptide Purity (%)NotesReference
50% TFA/DCM578%Incomplete deprotection observed, leading to deletion sequences.[2]
50% TFA/DCM2 x 15>95%Extended deprotection time ensures complete removal of the Boc group.[2]
4 M HCl/dioxane5~80%Similar to 5-min TFA/DCM, incomplete deprotection.[2]
4 M HCl/dioxane2 x 15>95%Longer reaction time leads to a clean product.[2]

Table 2: Impact of Diketopiperazine (DKP) Formation on Peptide Synthesis

Peptide SequenceDeprotection BaseDKP Formation (%)ImpactReference
His(Trt)-Pro-CTC Resin20% Piperidine/DMF13.8%Significant yield loss due to cleavage of the dipeptide from the resin.[4]
His(Trt)-Pro-CTC Resin5% Piperazine/DMF<4%Change of base significantly suppresses DKP formation.[4]
Fmoc-Gly30-...-Pro-ResinPost-coupling hold in DMF5%DKP formation leading to des-Xaa-Xaa impurities.[7]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection in SPPS
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add fresh deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.

  • Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc groups.

  • Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF (2 times for 2 minutes each).

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Kaiser Test for Monitoring Deprotection

The Kaiser test is a colorimetric method to detect free primary amines on the resin, indicating complete deprotection.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (a few milligrams) from the reaction vessel.

  • Wash the beads with DCM and then ethanol.

  • Add 2-3 drops of each Solution A, B, and C to the beads in a small test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[6][8]

  • Observe the color of the beads and the solution.

    • Intense Blue Solution and Beads: Incomplete deprotection (free primary amine present).

    • Yellow/Colorless Solution and Beads: Complete deprotection (no free primary amine).

Protocol 3: Analysis of Deletion Sequences and DKP by HPLC-MS
  • Sample Preparation: After completing the synthesis, cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2-3 hours).

  • Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the pellet under vacuum.

  • Reconstitution: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Detection: UV absorbance at 220 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).

    • Analyze the mass spectra of the peaks from the HPLC chromatogram.

    • Identify the target peptide by its expected molecular weight.

    • Identify deletion sequences by their lower molecular weights.

    • Identify DKPs by their characteristic molecular weights in the filtrate or cleavage mixture.

Visualizations

Boc_Deprotection_Workflow cluster_SPPS_Cycle SPPS Cycle cluster_Troubleshooting Troubleshooting Logic Start Boc-Gly-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Incomplete_Deprotection Incomplete Deprotection? Deprotection->Incomplete_Deprotection Coupling Couple Next Boc-AA Wash_Neutralize->Coupling DKP_Formation Result: DKP Formation (if Gly is AA2) Wash_Neutralize->DKP_Formation End_Cycle Boc-AA-Gly-Resin Coupling->End_Cycle Deletion_Sequence Result: Deletion Sequence Incomplete_Deprotection->Deletion_Sequence Yes Successful_Reaction Successful Deprotection Incomplete_Deprotection->Successful_Reaction No

Caption: Troubleshooting workflow for Boc deprotection of glycine in SPPS.

DKP_Formation_Pathway PeptideResin H2N-Xaa-Gly-O-Resin Dipeptide on Resin IntramolecularAttack Intramolecular Nucleophilic Attack PeptideResin->IntramolecularAttack DKP cyclo(Xaa-Gly) Diketopiperazine IntramolecularAttack->DKP Yield Loss Resin HO-Resin IntramolecularAttack->Resin Resin Cleavage

Caption: Pathway of Diketopiperazine (DKP) formation from a dipeptide on resin.

References

Technical Support Center: Troubleshooting Low Yield in Boc-Glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Glycine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

A1: Low yields in this compound synthesis can often be attributed to several factors: incomplete reaction, side reactions, and challenges during product isolation and purification.[1][2] Incomplete reaction may occur due to improper pH control, insufficient reagent concentration, or inadequate reaction time.[2][3] Side reactions can be promoted by suboptimal temperatures or the presence of impurities.[4] Finally, product loss during extraction and crystallization is a frequent contributor to reduced yields.[1][5]

Q2: How critical is the pH of the reaction mixture?

A2: Maintaining the correct pH is crucial for the reaction to proceed efficiently. The reaction requires alkaline conditions to deprotonate the amino group of glycine, making it nucleophilic enough to attack the di-tert-butyl dicarbonate ((Boc)₂O).[3][4] An optimal pH of around 10 or higher is often recommended.[3] If the pH is too low, the reaction rate will be significantly reduced, leading to incomplete conversion and low yield.

Q3: Can the addition of (Boc)₂O all at once negatively impact the yield?

A3: Yes, adding the (Boc)₂O in batches is a common strategy to improve the yield.[1][2][3] This approach helps to maintain an optimal concentration of the protecting agent throughout the reaction without causing a significant drop in pH due to the formation of byproducts. It also helps to control the reaction temperature, which can rise due to the exothermic nature of the reaction.

Q4: What is the purpose of washing with n-hexane during the workup?

A4: Washing the aqueous layer with n-hexane is a critical step to remove unreacted (Boc)₂O and other non-polar impurities before acidification.[1][3] This purification step is essential because these impurities can interfere with the subsequent extraction and crystallization of the this compound product, ultimately affecting the final yield and purity.

Troubleshooting Guide

Below are common problems encountered during this compound synthesis and their potential solutions.

Problem 1: Low product yield with significant unreacted glycine.
  • Possible Cause 1: Incorrect pH. The reaction mixture was not sufficiently alkaline for the deprotonation of glycine.

    • Solution: Ensure the pH of the aqueous glycine solution is adjusted to ≥10 before the addition of (Boc)₂O.[3] Use a reliable pH meter and add the base (e.g., sodium hydroxide or sodium carbonate) solution incrementally.

  • Possible Cause 2: Insufficient amount of (Boc)₂O. The molar ratio of (Boc)₂O to glycine was too low.

    • Solution: Use a molar excess of (Boc)₂O. Adding it in portions can also help drive the reaction to completion.[1][2]

  • Possible Cause 3: Inadequate reaction time. The reaction was not allowed to proceed for a sufficient duration.

    • Solution: Increase the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Reaction times can range from a few hours to over 10 hours depending on the scale and specific conditions.[1][3]

Problem 2: Oily product that is difficult to crystallize.
  • Possible Cause 1: Presence of impurities. Residual unreacted (Boc)₂O or other byproducts can inhibit crystallization.[5]

    • Solution: Ensure a thorough wash with n-hexane after the reaction is complete to remove non-polar impurities.[1][3] Multiple extractions are recommended.

  • Possible Cause 2: Incomplete removal of the extraction solvent. Residual solvent can prevent the product from solidifying.

    • Solution: After extraction, concentrate the solution under reduced pressure to ensure all the solvent is removed.[1][5]

  • Possible Cause 3: Supersaturation issues. The product may be reluctant to crystallize from the solution.

    • Solution: Try adding seed crystals of this compound to induce crystallization.[5] Stirring the solution with a non-polar solvent like n-hexane can also promote precipitation.[1]

Problem 3: Formation of significant side products.
  • Possible Cause 1: Reaction temperature is too high. Elevated temperatures can lead to the decomposition of (Boc)₂O and other side reactions.

    • Solution: Maintain the reaction temperature at room temperature or below, especially during the addition of (Boc)₂O. Using an ice bath can help control the temperature.

  • Possible Cause 2: Presence of nucleophilic impurities. Impurities in the starting materials or solvents can react with (Boc)₂O.

    • Solution: Use high-purity glycine, solvents, and reagents.

Experimental Protocols

High-Yield this compound Synthesis Protocol

This protocol is adapted from a high-yield method described in the literature.[1][2]

  • Preparation of Glycine Solution: In a reaction flask, dissolve 18.1 g of L-glycine in 100 mL of water with stirring.

  • pH Adjustment: Prepare a 0.01 mol/L solution of sodium hydroxide by dissolving 16 g of NaOH in water. Add this solution to the glycine mixture until the pH is alkaline (≥10).

  • Addition of (Boc)₂O: Add 8 g of (Boc)₂O to the reaction mixture and stir for 2 hours. Repeat this addition twice more, followed by a final addition of 9 g of (Boc)₂O and stir for 4 hours.

  • Removal of Impurities: Extract the reaction mixture three times with 12 mL of n-hexane to remove unreacted (Boc)₂O and other non-polar impurities.

  • Acidification: Adjust the pH of the aqueous layer to 3 with a 3 mol/L solution of hydrochloric acid.

  • Product Extraction: Extract the product from the aqueous layer three times with 0.6 L of dioxane.

  • Washing and Drying: Combine the organic layers and wash with brine until neutral. Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.

  • Crystallization: Filter the solution and concentrate the filtrate to dryness under reduced pressure. Add 60 mL of n-hexane to the residue and stir to induce crystallization.

  • Isolation: Collect the product by filtration or centrifugation and dry to obtain this compound. A yield of approximately 93.87% can be expected.[1]

Data Presentation

ParameterMethod 1[1]Method 2[1]
Glycine 18.1 g1 kg
Water 100 mL5.5 L
Base 16 g NaOH884 g Sodium Carbonate
(Boc)₂O Addition 8g (2h), 8g (2h), 9g (4h)442g (5h), 442g (5h), 497g (10h)
Extraction Solvent DioxaneDioxane
Yield 93.87%94.80%

Visualizations

This compound Synthesis Workflow

Boc_Glycine_Synthesis cluster_reaction Reaction cluster_workup Workup & Purification glycine Glycine in Water ph_adjust Adjust pH to >=10 with Base glycine->ph_adjust boc_addition Add (Boc)₂O in Batches ph_adjust->boc_addition reaction Stir at Room Temp boc_addition->reaction hexane_wash Wash with n-Hexane reaction->hexane_wash acidify Acidify to pH 3 with HCl hexane_wash->acidify extraction Extract with Dioxane acidify->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate crystallize Crystallize from n-Hexane concentrate->crystallize product This compound (Solid) crystallize->product

Caption: Workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_glycine Unreacted Glycine Present? start->check_glycine check_oily Product is Oily? start->check_oily check_impurities Significant Impurities in Product? start->check_impurities check_glycine->check_oily No cause_ph Incorrect pH check_glycine->cause_ph Yes cause_boc Insufficient (Boc)₂O check_glycine->cause_boc Yes cause_time Inadequate Reaction Time check_glycine->cause_time Yes check_oily->check_impurities No cause_impurities_oily Non-polar Impurities check_oily->cause_impurities_oily Yes cause_solvent Residual Solvent check_oily->cause_solvent Yes cause_temp High Reaction Temp check_impurities->cause_temp Yes solution_ph Ensure pH >= 10 cause_ph->solution_ph solution_boc Use Excess (Boc)₂O in Batches cause_boc->solution_boc solution_time Increase Reaction Time cause_time->solution_time solution_hexane Thorough n-Hexane Wash cause_impurities_oily->solution_hexane solution_concentrate Concentrate Fully cause_solvent->solution_concentrate solution_temp Control Temperature cause_temp->solution_temp

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Boc-Glycine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Boc-Glycine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound in SPPS?

While Glycine is the simplest amino acid, challenges in coupling efficiency can arise, particularly as the peptide chain elongates. Common issues include incomplete coupling leading to deletion sequences, and potential side reactions related to the choice of coupling reagents and reaction conditions. Glycine's lack of a side chain can sometimes contribute to aggregation of the growing peptide chain, especially in hydrophobic sequences.[1]

Q2: Which coupling reagents are recommended for this compound?

A variety of coupling reagents can be used for this compound, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions.[2][3] Common choices include carbodiimides like DCC and DIC, as well as uronium/aminium salts such as HBTU, TBTU, HATU, and COMU.[2][3] For specific challenging couplings, such as to a secondary amine, TOTU has been shown to be effective.[2]

Q3: How does the choice of solvent impact the coupling efficiency of this compound?

The solvent plays a critical role in solvating the resin and the growing peptide chain, which directly impacts coupling efficiency.[4][5] Dimethylformamide (DMF) is a widely used solvent that generally provides good solvation for the peptide-resin, leading to high coupling yields.[4][5] In some cases, N-methylpyrrolidone (NMP) can also be used, although studies have shown that for certain peptide sequences, DMF may provide superior peptide-resin solvation and result in higher coupling yields.[4][5]

Q4: Can double coupling improve the efficiency of this compound incorporation?

Yes, a double-coupling strategy can be employed to improve the coupling efficiency, especially for difficult sequences or when a previous coupling has been shown to be incomplete.[6] This involves repeating the coupling step with fresh reagents to drive the reaction to completion.

Q5: Are there any specific side reactions to be aware of when using this compound?

While Glycine itself is not prone to racemization, side reactions can still occur.[3] One potential issue, particularly when coupling this compound after a Histidine residue, is the insertion of an extra Glycine residue. This can happen if the Nim-protecting group of Histidine is not stable and reacts with the activated this compound.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues with this compound coupling.

Problem: Low Coupling Efficiency or Incomplete Reaction

Initial Checks:

  • Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high quality and not degraded.

  • Confirm Reagent Stoichiometry: Double-check the molar equivalents of the this compound, coupling reagent, and base used in the reaction.

Troubleshooting Steps:

  • Optimize Coupling Time: Extend the coupling reaction time to allow for complete incorporation.

  • Implement Double Coupling: Perform a second coupling step with fresh reagents.[6]

  • Change Coupling Reagent: Switch to a more reactive coupling reagent. For example, if you are using DCC/HOBt, consider switching to HATU or HBTU, which are known for their high reactivity.[2][3]

  • Evaluate Solvent System: If using NMP, consider switching to DMF, which may offer better solvation for your specific peptide-resin.[4][5]

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the presence of free amines on the resin and confirm the completion of the coupling reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound SPPS

Coupling ReagentClassKey CharacteristicsConsiderations
DCC/DIC CarbodiimideCost-effective and widely used.Can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct (with DCC). DIC forms a more soluble urea. Racemization can be a concern for other amino acids but not Glycine.[3][8]
HBTU/TBTU Uronium/AminiumHighly efficient and fast reacting. Byproducts are soluble in common SPPS solvents.[2][3]Requires the presence of a non-nucleophilic base like DIPEA.
HATU Uronium/AminiumGenerally faster and more efficient than HBTU, with reduced risk of side reactions.[2][3]More expensive than HBTU/TBTU.
COMU Uronium/AminiumHigh coupling efficiency, comparable to HATU, with improved safety profile as it does not contain benzotriazole.[2][3]A newer generation reagent that may be more costly.
TOTU Uronium/AminiumHas been successfully used to couple this compound to a secondary amine.[2]May not be as commonly available as other reagents.

Table 2: Influence of Solvents on Coupling Yields in Boc-SPPS

SolventAverage Coupling Yield (%)*Key Properties
Dimethylformamide (DMF) 99.5Provides excellent solvation of the peptide-resin, leading to high coupling efficiencies.[4][5]
N-Methylpyrrolidone (NMP) 78.1Good resin solvation, but may be less effective at solvating the growing peptide-resin in some cases.[4][5]
Dimethylacetamide (DMA) 98.0Offers superior peptide-resin solvation compared to NMP.[4][5]

*Note: The presented yields are based on a study of the synthesis of CGRP(8-37) and serve as a general guide to the relative effectiveness of these solvents in SPPS.[4][5]

Experimental Protocols

General Protocol for this compound Coupling using HBTU:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute treatment to remove the Boc protecting group.[9]

  • Washes: Wash the resin thoroughly with DCM, followed by IPA, and then DMF to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF.[10]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture.

    • Immediately add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washes: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Visualizations

Boc_Glycine_Coupling_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_check Completion Check Resin Start with Peptide-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA in DMF) Wash1->Neutralize Couple Couple to Resin Neutralize->Couple Activate Activate this compound (e.g., HBTU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Double_Couple Perform Double Coupling Kaiser->Double_Couple Positive Double_Couple->Couple

Caption: Standard workflow for a this compound coupling cycle in SPPS.

Troubleshooting_Boc_Glycine_Coupling Start Problem: Incomplete This compound Coupling Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Kaiser_Test Perform Kaiser Test Check_Reagents->Kaiser_Test Extend_Time Increase Coupling Time Kaiser_Test->Extend_Time Positive Success Coupling Successful Kaiser_Test->Success Negative Double_Couple Perform Double Coupling Extend_Time->Double_Couple Change_Reagent Switch to a More Active Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Change_Solvent Switch Solvent (e.g., to DMF) Change_Reagent->Change_Solvent Change_Solvent->Success

Caption: Troubleshooting flowchart for incomplete this compound coupling.

References

Navigating the Nuances of Boc-Glycine Protection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Boc protection of glycine. This guide, presented in a user-friendly question-and-answer format, directly addresses common side reactions and offers detailed experimental protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the Boc protection of glycine?

A1: The primary side products encountered are N,N-diBoc-glycine, tert-butyl glycinate, and unreacted glycine. The formation of these impurities is highly dependent on reaction conditions.

Q2: I am observing a significant amount of N,N-dithis compound in my reaction mixture. What causes this and how can it be minimized?

A2: The formation of N,N-dithis compound, where two Boc groups are attached to the nitrogen atom of glycine, is favored by the use of an excess of di-tert-butyl dicarbonate (Boc₂O) and a strong base, particularly in the presence of a catalyst like 4-(Dimethylaminopyridine) (DMAP). The initially formed this compound can be further deprotonated and react with another molecule of Boc₂O.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of Boc₂O. Use of 1.05 to 1.2 equivalents is generally sufficient.

  • Base Selection: Employ a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or triethylamine (TEA) with DMAP.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Avoid prolonged reaction times and elevated temperatures which can promote over-reaction.

Q3: My product analysis shows the presence of tert-butyl glycinate. How is this side product formed and what are the mitigation strategies?

A3: Tert-butyl glycinate is formed when the carboxylate group of glycine is esterified by a tert-butyl cation. This cation is generated from the decomposition of Boc₂O, particularly under acidic conditions or at elevated temperatures. The use of certain catalysts can also promote this side reaction.

Troubleshooting Steps:

  • Maintain Basic pH: Ensure the reaction medium remains basic (pH 8-10) throughout the addition of Boc₂O. This minimizes the concentration of free tert-butyl cations.

  • Temperature Control: Perform the reaction at room temperature or below (0-25 °C) to reduce the rate of Boc₂O decomposition.

  • Avoid Strong Acids: Ensure no acidic contaminants are present in the reaction mixture.

Q4: After the reaction, I still have a significant amount of unreacted glycine. How can I improve the reaction conversion?

A4: Incomplete reaction can be due to several factors including poor solubility of glycine, insufficient base, or inactive Boc₂O.

Troubleshooting Steps:

  • Ensure Glycine Dissolution: Glycine has limited solubility in many organic solvents. Using a co-solvent system such as dioxane/water or THF/water can improve its solubility. Ensure the glycine is fully dissolved before adding Boc₂O.

  • Adequate Base: Use a sufficient amount of base to deprotonate the amino group of glycine, making it nucleophilic. The pH of the solution should be maintained between 8 and 10.

  • Reagent Quality: Verify the quality of the Boc₂O. It can degrade over time, especially if not stored properly.

Quantitative Analysis of Reaction Outcomes

Glycine (equiv.)Boc₂O (equiv.)Base (equiv.)Solvent SystemTemperature (°C)Reaction Time (h)This compound Yield (%)Reference
11.1NaHCO₃ (2)Dioxane/WaterRoom Temp4-6>90General Protocol
11.2NaOH (to pH 10)Water25893.87[1][2]
11.5Na₂CO₃ (2.2)Water252094.80[2]

Key Experimental Protocols

Protocol 1: Boc Protection of Glycine using Sodium Bicarbonate

This protocol is a standard and reliable method for the synthesis of this compound with minimal side product formation.

Materials:

  • Glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) to the solution and stir until it is completely dissolved.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (3 x volume) to remove unreacted Boc₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a white solid.

Reaction and Side Product Formation Pathways

The following diagrams illustrate the intended reaction pathway for this compound synthesis and the formation of common side products.

Boc_Glycine_Synthesis Glycine Glycine Boc_Glycine This compound (Desired Product) Glycine->Boc_Glycine + Boc₂O + Base tBu_Glycinate tert-Butyl Glycinate (Side Product) Glycine->tBu_Glycinate + tert-Butyl Cation Boc2O Boc₂O Boc2O->Boc_Glycine tBu_cation tert-Butyl Cation Boc2O->tBu_cation Decomposition Base Base Base->Boc_Glycine Di_Boc_Glycine N,N-dithis compound (Side Product) Boc_Glycine->Di_Boc_Glycine + Excess Boc₂O + Strong Base tBu_cation->tBu_Glycinate

Caption: Reaction scheme for this compound synthesis and side product formation.

Experimental Workflow for this compound Synthesis and Purification

The logical flow from starting materials to the purified product is outlined below.

experimental_workflow start Start: Glycine, Boc₂O, Base, Solvent reaction Reaction: Stir at RT for 4-6h start->reaction workup Aqueous Workup: Remove organic solvent, wash with ethyl acetate reaction->workup acidification Acidification: Adjust pH to 2-3 with HCl workup->acidification extraction Extraction: Extract with ethyl acetate acidification->extraction purification Purification: Wash with brine, dry, and concentrate extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

References

Boc-Glycine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from Boc-Glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound synthesized via the standard procedure using di-tert-butyl dicarbonate (Boc)₂O include:

  • Unreacted Glycine: The starting amino acid may not fully react.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: Residual (Boc)₂O and its breakdown products like tert-butanol.

  • Dipeptide (Boc-Gly-Gly-OH): Formation of this byproduct can occur if the reaction conditions are not carefully controlled.[1]

  • Salts: Inorganic salts are introduced during pH adjustments and workup steps.[2][3]

Q2: What are the primary methods for purifying this compound?

A2: The most effective and commonly employed methods for purifying this compound are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group on this compound to separate it from neutral or basic impurities.[4][5]

  • Recrystallization: This method is used to obtain high-purity crystalline this compound by dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified product crystallizes out.[2][3][6]

  • Column Chromatography: While less common for large-scale purification of this compound, it can be used to separate it from impurities with different polarities.[7][8][9]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying impurities.[10][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value (88-89 °C) is indicative of high purity.[14]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Extraction: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the this compound, making it soluble in the organic solvent.[2][3]
Product Loss During Washing: Minimize the number of washes with water or brine, as some product may be lost in the aqueous layer.
Improper Recrystallization Solvent: If the product is too soluble in the recrystallization solvent at room temperature, significant loss will occur. Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[6]
Premature Crystallization: If crystallization occurs too quickly during cooling, impurities can become trapped in the crystal lattice. Allow the solution to cool slowly to form purer crystals.[6]
Issue 2: Presence of Impurities in the Final Product

Symptom: Analytical tests (e.g., HPLC, NMR) show the presence of starting materials or byproducts in the purified this compound.

Possible Cause Troubleshooting Step
Inefficient Acid-Base Extraction: Ensure thorough mixing of the aqueous and organic layers during extraction to maximize the transfer of impurities. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Co-crystallization of Impurities: If impurities have similar solubility profiles to this compound, they may co-crystallize. A second recrystallization step may be necessary.
Incomplete Removal of (Boc)₂O: Unreacted di-tert-butyl dicarbonate can be removed by washing the organic layer with a dilute solution of a non-nucleophilic base, such as sodium bicarbonate.

Data Presentation

The following table summarizes the typical purity of this compound obtained after different purification methods, as reported in various experimental procedures.

Purification MethodStarting Material PurityFinal Product Purity (HPLC)Typical YieldReference
Acid-Base Extraction followed by RecrystallizationCrude Reaction Mixture> 99%85-95%[3][15]
RecrystallizationOily Product after Workup> 99%87-94%[10]

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of this compound.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3. The this compound will precipitate out of the solution.[2][3][4]

  • Extraction of Product: Extract the acidified aqueous layer with a fresh portion of the organic solvent. The protonated this compound will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. Common choices for this compound include ethyl acetate/hexanes or chloroform.[13]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase Recrystallize Recrystallization AcidBase->Recrystallize Pure Pure this compound Recrystallize->Pure

Caption: General purification workflow for this compound.

TroubleshootingLowYield Start Low Yield Observed CheckExtraction Check Extraction pH (Should be pH 2-3) Start->CheckExtraction CheckWashes Minimize Aqueous Washes Start->CheckWashes CheckSolvent Evaluate Recrystallization Solvent Solubility Start->CheckSolvent CheckCooling Ensure Slow Cooling Rate Start->CheckCooling Resolved Yield Improved CheckExtraction->Resolved CheckWashes->Resolved CheckSolvent->Resolved CheckCooling->Resolved

Caption: Troubleshooting logic for low purification yield.

References

Preventing racemization during Boc-Glycine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on preventing racemization during the coupling of N-Boc protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, resulting in a mixture of both D and L enantiomers from a single, pure enantiomer.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer into the peptide chain, forming diastereomeric peptides.[2] This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2][3]

Q2: I'm coupling Boc-Glycine. Do I need to worry about racemization?

A2: Glycine is the only proteinogenic amino acid that is achiral, meaning its alpha-carbon is not a stereocenter. Therefore, glycine itself cannot be racemized. However, racemization is a critical concern for the chiral amino acid to which this compound is being coupled. The reaction conditions used for the coupling step can induce racemization in the C-terminal amino acid of the growing peptide chain.

Q3: What is the primary mechanism of racemization during peptide bond formation?

A3: The most common pathway for racemization during peptide coupling is through the formation of a planar, achiral oxazolone (or azlactone) intermediate.[3][4] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar intermediate can then be attacked by the amine component from either face, leading to a mixture of L- and D-products.[3][5] Urethane protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[3][6]

Q4: Which factors have the most significant impact on the extent of racemization?

A4: Several factors influence the degree of racemization during coupling reactions. The most critical are:

  • The choice of coupling reagent: Different reagents activate the carboxylic acid in ways that can make it more or less susceptible to racemization.[5]

  • The presence and type of additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[5][6]

  • The type and strength of the base used: The strength (basicity) and steric hindrance of the organic base can dramatically affect the rate of α-proton abstraction.[5][7]

  • Reaction temperature: Higher temperatures generally increase the rate of racemization.[5][7]

  • The specific amino acid being coupled: Certain amino acids, such as histidine and cysteine, are inherently more prone to racemization.[2][8]

Troubleshooting Guide: High Levels of Epimer Detected

Problem: After coupling a Boc-amino acid, analysis of the final peptide reveals a significant level of the undesired D-epimer.

This common issue can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives

Certain coupling reagents are more prone to inducing racemization than others.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents can lead to significant racemization if used alone.[2] It is highly recommended to use them in conjunction with racemization-suppressing additives.[2][6]

  • Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally considered "low-racemization" because they form active esters in situ.[6][7] However, the choice of the additive used in their formulation (e.g., HOBt vs. HOAt) can impact their effectiveness in suppressing racemization.[4] For particularly difficult couplings, COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization.[4]

Solution:

  • If using a carbodiimide without an additive, switch to a protocol that includes an equimolar amount of HOBt, HOAt, or Oxyma.[3]

  • Consider switching to a modern onium salt-based coupling reagent like HATU or HCTU, which are known for high efficiency and minimal racemization.[7]

Step 2: Evaluate the Base Used

The base plays a significant role in racemization by facilitating the abstraction of the alpha-proton.[4]

  • Stronger, less sterically hindered bases (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) can increase the rate of racemization.[3][7]

  • Weaker or more sterically hindered bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine) are generally better choices to minimize racemization.[3][7]

Solution:

  • If using TEA or DIPEA, consider switching to NMM or 2,4,6-collidine.[3][7]

  • Ensure that the amount of base used is stoichiometric; avoid using a large excess.

Step 3: Control the Reaction Temperature

Elevated temperatures can accelerate the rate of racemization.[7]

Solution:

  • Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C, especially during the activation step.[3]

Step 4: Minimize Activation Time

Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.[7]

Solution:

  • Add the coupling reagent to the mixture of the Boc-amino acid and the amine component simultaneously (in situ activation).[7]

  • If pre-activation is necessary, keep the activation time to a minimum (e.g., 1-5 minutes).[3]

Step 5: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.[7] While common solvents like DMF and NMP are often necessary for solubility, exploring alternatives can be beneficial for problematic couplings.[4]

Solution:

  • Where possible, consider using less polar solvents or a mixture of solvents to potentially reduce racemization.[9]

Data Presentation

Table 1: Impact of Coupling Reagents and Additives on Racemization

Coupling Reagent/Additive% D-Isomer Formation (Example Coupling)Key Advantages
DCCHigh without additiveCost-effective
DCC/HOBt<1% - 14.3%Significantly reduces racemization compared to DCC alone.[10]
HBTULowEfficient and fast coupling.[7]
HATUVery LowHighly efficient, especially for sterically hindered couplings.[7]
COMUVery LowSuperior racemization suppression.[4]

Table 2: Influence of Base on Racemization of Phenylglycine

BasepKa% Correct Diastereomer
DIPEA10.1Lower
NMM7.38Higher
TMP (Collidine)-93%
(Data adapted from a study on Phenylglycine racemization, illustrating the principle of base selection)[11]

Experimental Protocols

Protocol 1: General Procedure for Boc-Amino Acid Coupling with Minimal Racemization using HBTU
  • Dissolution: Dissolve the Boc-amino acid (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).[12]

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. For sensitive couplings, consider substituting DIPEA with N-methylmorpholine (NMM).[12]

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HBTU (1.05 equivalents) to the reaction mixture.[12]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7][12]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions to remove water-soluble byproducts. Purify the crude product by flash chromatography on silica gel.[7]

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
  • Sample Preparation (Amino Acid Analysis after Hydrolysis):

    • Hydrolyze the peptide sample in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step.[1]

    • Dry the hydrolysate under vacuum.[1]

    • Reconstitute the amino acid mixture in a suitable solvent for injection.[1]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak).[7]

    • Mobile Phase: An appropriate mobile phase, often a mixture of hexane and isopropanol, to separate the diastereomers.[7]

    • Detection: Monitor the elution profile using a UV detector.[7]

  • Data Analysis: The percentage of the undesired diastereomer can be calculated from the peak areas.[7]

Mandatory Visualization

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Boc_AA Boc-AA-OH (Chiral) Activated_Ester Activated Intermediate Boc_AA->Activated_Ester Coupling Reagent Boc_AA->Activated_Ester Oxazolone Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Attack Activated_Ester->Oxazolone Peptide_L Desired L-Peptide Oxazolone->Peptide_L Amine Attack (front) Peptide_D Undesired D-Peptide Oxazolone->Peptide_D Amine Attack (back) Amine H2N-R'

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

TroubleshootingWorkflow Start High Racemization Detected Reagent Review Coupling Reagent and Additives Start->Reagent Base Evaluate Base Reagent->Base If issue persists Temp Control Temperature Base->Temp If issue persists Time Minimize Activation Time Temp->Time If issue persists Solvent Consider Solvent Time->Solvent If issue persists End Racemization Minimized Solvent->End Resolution

Caption: Troubleshooting workflow for addressing high racemization in peptide synthesis.

References

Technical Support Center: Boc-Glycine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Glycine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound in your experiments.

Problem Possible Causes Recommended Solutions
Low or no yield in peptide synthesis after Boc-deprotection step. Incomplete deprotection: Insufficient acid strength or reaction time.- Ensure the use of fresh, high-purity trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., dichloromethane, dioxane).[] - Increase the reaction time for deprotection or use a slightly higher concentration of acid. - For solid-phase peptide synthesis (SPPS), ensure adequate swelling of the resin to allow reagent access.
Degradation of this compound starting material: Improper storage or handling.- Store this compound powder at recommended temperatures (-20°C for long-term, 2-8°C for short-term) under an inert atmosphere.[2][3] - Avoid repeated freeze-thaw cycles of solutions.[4] - Check the purity of the this compound lot by HPLC before use.
Appearance of unexpected peaks in HPLC analysis of a reaction mixture. Formation of side-products: Side reactions such as the formation of tert-butyl adducts with scavengers or other nucleophiles present in the reaction.[5]- Use appropriate scavengers like triisopropylsilane (TIS) or thioanisole during deprotection to capture the tert-butyl cation. - Optimize reaction conditions (temperature, concentration) to minimize side reactions.
Presence of impurities in the starting material: Commercial this compound may contain impurities from its synthesis.- Analyze the starting material by HPLC or LC-MS to identify and quantify impurities. - Purify the this compound by recrystallization if necessary.
This compound solution appears cloudy or shows precipitation. Low solubility: this compound has limited solubility in water but is soluble in many organic solvents.[]- Use appropriate solvents such as methanol, acetone, DMF, or DMSO for preparing solutions.[] - For reactions in aqueous media, consider using a co-solvent to improve solubility.
Degradation upon storage in solution: Hydrolysis of the Boc group in acidic solutions.- Prepare fresh solutions of this compound before use. - If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and for a limited time.[4] - Avoid storing this compound in acidic solutions.
Inconsistent reaction outcomes. Variability in reagent quality: Purity of solvents and reagents can affect stability.- Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions. - Ensure the quality of coupling reagents and other additives used in peptide synthesis.
Temperature fluctuations: Higher temperatures can accelerate degradation, especially under acidic conditions.- Maintain controlled temperatures during reactions and storage.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2][3] For short-term storage, 2-8°C is acceptable. Solutions of this compound are less stable and should be prepared fresh. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C for no longer than one month.[4]

2. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is acid-catalyzed hydrolysis, which results in the cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield glycine, carbon dioxide, and isobutylene (which can further react to form tert-butyl derivatives).[] This process is intentionally used for deprotection in peptide synthesis.

3. Is this compound stable in common organic solvents used in peptide synthesis?

This compound is generally stable in common aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) under neutral conditions. However, the purity of the solvent is crucial, as acidic impurities can lead to premature deprotection. Some solvents, like DMF, can degrade over time to produce amines, which are basic and generally do not promote this compound degradation but can affect other aspects of the synthesis.

4. Under what pH conditions is this compound most stable?

This compound is most stable in neutral to basic aqueous solutions.[] It is highly susceptible to degradation in acidic conditions, with the rate of hydrolysis increasing as the pH decreases.

5. What are the common impurities found in this compound?

Common impurities can include residual starting materials from the synthesis of this compound, such as glycine and di-tert-butyl dicarbonate (Boc anhydride). Other potential impurities are by-products from the manufacturing process or degradation products formed during storage. It is recommended to check the purity of this compound by a suitable analytical method like HPLC before use.

6. How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time indicate instability.

Quantitative Data

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Thermal Deprotection of this compound in Various Solvents

This table presents the percentage of this compound deprotection after heating at 240°C for 30 minutes in different solvents. This data is derived from studies on the thermal deprotection of N-Boc protected amines.

SolventDeprotection (%)
Trifluoroethanol (TFE)93
Methanol (MeOH)88
Tetrahydrofuran (THF)65
Toluene54

Table 2: General Stability Profile of this compound under Different Conditions

This table provides a qualitative summary of this compound stability based on established chemical principles for Boc-protected amino acids.

ConditionStabilityNotes
pH
Acidic (pH < 4)LowRapid degradation (deprotection).
Neutral (pH 6-8)HighGenerally stable.
Basic (pH > 8)HighStable to hydrolysis under basic conditions.[]
Temperature
-20°C to 8°C (Solid)HighRecommended storage temperatures.[2][3]
Room Temperature (Solid)ModerateStable for shorter periods if protected from moisture and light.[]
Elevated Temperature (>40°C)LowThermal degradation can occur, especially in solution.
Solvents
Aprotic (DCM, THF, DMF)HighStable in the absence of acidic impurities.
Protic (Water, Alcohols)Moderate to HighStability is pH-dependent. Generally stable in neutral or basic solutions.
Light ModerateStore protected from light to prevent potential photolytic degradation.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and monitoring its degradation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the main this compound peak and any impurity or degradation peaks.

    • The purity can be estimated by the relative peak area of this compound compared to the total peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and pathways.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

cluster_degradation Primary Degradation Pathway (Acid-Catalyzed Hydrolysis) This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Intermediate tert-Butyl Carbocation Intermediate Protonation->Carbocation_Intermediate Loss of Carbamic Acid Deprotection Deprotection Carbocation_Intermediate->Deprotection Products Glycine + CO2 + Isobutylene Deprotection->Products

Caption: Acid-catalyzed degradation pathway of this compound.

Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress_Conditions Sampling Take Aliquots at Time Intervals Stress_Conditions->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data_Evaluation Evaluate Purity and Identify Degradants Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for a forced degradation study of this compound.

Problem Issue Encountered (e.g., Low Yield, Impurities) Identify_Cause Identify Potential Cause Problem->Identify_Cause Storage Improper Storage? Identify_Cause->Storage Storage Reagents Reagent Quality? Identify_Cause->Reagents Reagents Conditions Reaction Conditions? Identify_Cause->Conditions Conditions Solution_Storage Check Storage Conditions (Temp, Atmosphere) Storage->Solution_Storage Solution_Reagents Verify Reagent Purity and Freshness Reagents->Solution_Reagents Solution_Conditions Optimize Reaction (Temp, Time, pH) Conditions->Solution_Conditions Resolution Problem Resolved Solution_Storage->Resolution Solution_Reagents->Resolution Solution_Conditions->Resolution

Caption: Logical troubleshooting workflow for this compound issues.

References

Technical Support Center: Purification of Boc-Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-Glycine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

Common impurities include unreacted glycine, di-tert-butyl dicarbonate ((Boc)₂O), and byproducts such as tert-butanol and urea derivatives.[1][] Side reactions during peptide synthesis can also introduce impurities, such as the insertion of extra glycine residues.[3]

Q2: My final this compound product is an oil or a viscous liquid, not a solid. How can I solidify it?

It is not uncommon for some purified Boc-protected amino acids to be obtained as viscous liquids or semisolid masses.[4] To induce solidification, you can try the following techniques:

  • Solvent Trituration: Add a non-polar solvent like n-hexane or pentane and stir the mixture vigorously with a glass rod.[1][4] This can often precipitate the product as a solid.

  • Freeze-Thaw Cycling: Freeze the sample using liquid nitrogen and then allow it to slowly warm to room temperature. This change in temperature can sometimes induce crystallization.[4]

  • Seed Crystallization: If you have a small amount of solid this compound, you can add a seed crystal to the oil to initiate crystallization.[5][6]

Q3: What is the best method to purify this compound?

The optimal purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic this compound from neutral or basic impurities.[7][8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[5]

  • Column Chromatography: For small-scale purifications or when dealing with impurities that have similar solubility properties to the product, partition chromatography can be employed.[9]

Troubleshooting Guides

Problem 1: Low Yield After Purification

Low yields can result from several factors during the workup and purification process.

Potential Cause Troubleshooting Suggestion
Incomplete Extraction Ensure the pH of the aqueous layer is correctly adjusted during acid-base extraction. For extracting this compound into an organic solvent, the pH should be acidic (around 3).[10][11] Perform multiple extractions (at least 3 times) with the organic solvent to maximize recovery.
Product Loss During Washing When washing the organic layer, use a saturated brine solution to minimize the partitioning of the product back into the aqueous layer.[7][10]
Precipitation Issues If precipitating the product from a solvent, ensure the solution is sufficiently concentrated and cooled to an appropriate temperature.
Side Reactions The use of strong acids for an extended period during deprotection in peptide synthesis can lead to side reactions and loss of product.[12][13]
Problem 2: Persistent Impurities After Purification

If impurities remain after initial purification, a combination of methods or a more rigorous approach may be necessary.

Impurity Type Troubleshooting Suggestion
Unreacted Glycine Unreacted glycine is highly soluble in water and should be effectively removed by a standard acid-base extraction. Ensure the organic layer containing the this compound is thoroughly washed with water.
(Boc)₂O and tert-butanol These are typically removed by washing the organic layer with a non-polar solvent like n-hexane.[10][11]
Urea Byproducts These can be challenging to remove. Column chromatography may be necessary if they persist after extraction and recrystallization.
Di-peptides or Tri-peptides In peptide synthesis, the formation of small peptide impurities can be minimized by using stable protecting groups and carefully controlling coupling reactions.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is adapted from established procedures for the purification of Boc-protected amino acids.[7][10][11]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or tert-butyl methyl ether.[7]

  • Initial Wash: Wash the organic layer with n-hexane (3 times) to remove unreacted (Boc)₂O and other non-polar impurities.[10][11]

  • Base Extraction: Extract the organic layer with a saturated aqueous sodium bicarbonate solution (3 times).[7] The this compound will move into the aqueous layer as its sodium salt.

  • Backwash: Backwash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.[7]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using a 3M or 6M solution of hydrochloric acid.[10][11] The this compound will precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3 times).

  • Washing and Drying: Combine the organic layers and wash with brine until neutral.[10] Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent system. A common method is to dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., dioxane) and then add a solvent in which it is poorly soluble (e.g., n-hexane) until the solution becomes turbid.[10][11]

  • Dissolution: Heat the solvent mixture with the crude product until everything dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold, poor solvent (e.g., n-hexane), and dry under vacuum.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis and Purification

Starting Materials Purification Method Reported Yield Reference
18.1g L-glycine, 25g (Boc)₂On-hexane wash, acid-base extraction (dioxane), crystallization from n-hexane93.87%[1]
1kg L-glycine, 1.381kg (Boc)₂On-hexane wash, acid-base extraction (dioxane), crystallization from n-hexane94.80%[10]

Visualizations

G cluster_start Initial Observation cluster_physical_state Assess Physical State cluster_solid_path Solid Product Workflow cluster_oil_path Oily Product Workflow cluster_extraction_path Extraction and Final Check start Crude this compound Purification Required physical_state Is the product a solid or an oil? start->physical_state recrystallize Attempt Recrystallization physical_state->recrystallize Solid triturate Triturate with non-polar solvent physical_state->triturate Oil purity_check1 Check Purity (TLC/NMR) recrystallize->purity_check1 solid_pure Pure Product purity_check1->solid_pure Yes extraction Proceed to Acid-Base Extraction purity_check1->extraction No solidified Did it solidify? triturate->solidified solidified->recrystallize Yes solidified->extraction No purity_check2 Check Purity (TLC/NMR) extraction->purity_check2 extraction_pure Pure Product purity_check2->extraction_pure Yes chromatography Consider Column Chromatography purity_check2->chromatography No

Caption: Troubleshooting workflow for this compound purification.

G cluster_start Starting Mixture cluster_base_extraction Base Extraction Step cluster_acidification Acidification Step cluster_product_extraction Product Extraction start Crude this compound (in Organic Solvent) add_base Add aq. NaHCO₃ start->add_base shake Shake and Separate Layers add_base->shake organic1 Organic Layer (Neutral Impurities) shake->organic1 Discard aqueous1 Aqueous Layer (Boc-Glycinate Salt) shake->aqueous1 acidify Acidify with HCl (pH ~3) aqueous1->acidify precipitate This compound Precipitates acidify->precipitate add_organic Add fresh Organic Solvent precipitate->add_organic shake2 Shake and Separate Layers add_organic->shake2 aqueous2 Aqueous Layer (Salts) shake2->aqueous2 Discard organic2 Organic Layer (Pure this compound) shake2->organic2

Caption: Acid-base extraction workflow for this compound.

References

Technical Support Center: Boc-Glycine Solubility and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Boc-Glycine, with a specific focus on improving its solubility for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound (N-(tert-butoxycarbonyl)glycine) is a derivative of the amino acid glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to control the reaction sequence.[1] It is a white to off-white crystalline powder.[1][2] Generally, this compound is sparingly soluble in water but exhibits good solubility in many common organic solvents.[1] It is also soluble in alkaline aqueous solutions.

Q2: In which organic solvents is this compound typically soluble?

A2: this compound is soluble in a range of organic solvents, including:

  • Methanol (MeOH)[3]

  • Dichloromethane (DCM)[4]

  • Chloroform[3]

  • Ethyl acetate (EtOAc)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)[3][5]

  • Acetone[1]

  • Tetrahydrofuran (THF)

Q3: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

A3: If you are encountering solubility issues, start by gently heating the mixture and stirring or vortexing it. If that doesn't work, sonication can be an effective method to aid dissolution. It is also crucial to ensure that your solvent is dry and of high purity, as contaminants can sometimes affect solubility.

Q4: Can I use an aqueous solvent to dissolve this compound for a reaction?

A4: While this compound has low solubility in neutral water, it can be readily dissolved in aqueous basic solutions, such as a solution of sodium bicarbonate or sodium hydroxide.[6][7][8] This approach is often used in the synthesis of this compound itself and can be applied in subsequent reactions where aqueous basic conditions are tolerable.

Troubleshooting Guide: Improving this compound Solubility

Use the following decision tree to troubleshoot and resolve this compound solubility issues in your experiments.

Peptide Coupling Workflow start Start: Prepare for Peptide Coupling dissolve_boc_gly Dissolve this compound in appropriate solvent (See Troubleshooting Guide) start->dissolve_boc_gly dissolve_amine Dissolve amine component in reaction solvent start->dissolve_amine activate_boc_gly Activate this compound with coupling agent (e.g., DCC, HBTU) dissolve_boc_gly->activate_boc_gly coupling Add activated this compound to the amine component dissolve_amine->coupling activate_boc_gly->coupling reaction Allow reaction to proceed with stirring coupling->reaction workup Reaction work-up and purification reaction->workup product Isolated Peptide Product workup->product

References

Technical Support Center: Managing Acidic Byproducts from Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with acidic byproducts during the tert-butyloxycarbonyl (Boc) deprotection step in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your target molecule, leading to undesired byproducts.[1][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: How do scavengers prevent side product formation?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive residues of your product, they prevent the formation of alkylated byproducts.[1]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can occur due to insufficient acid concentration, reaction time, or temperature.[1] Signs of incomplete deprotection include the presence of the starting material in the crude product, which can be observed through analytical techniques like TLC, HPLC, or LC-MS.[1][4] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1][5]

Q5: How can I effectively remove residual acid after deprotection?

A5: Residual acid, like TFA, can be removed through several methods. A common approach is to perform a work-up with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.[2][6][7] The product can then be extracted into an organic solvent.[2] Another method is to co-distill the reaction mixture with a solvent like dichloromethane (DCM) or toluene under reduced pressure to azeotropically remove the acid.[6][8] For non-volatile acids like p-toluenesulfonic acid (TsOH), solid-supported bases like triethylamine can be used for purification.[9]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS analysis, suggesting side product formation.
  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[1][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.[1] For methionine-containing compounds, thioanisole can prevent S-alkylation.[1]

Issue 2: Incomplete deprotection with significant starting material remaining.
  • Possible Cause 1: Insufficient concentration of the acidic reagent or inadequate reaction time.[1][10]

    • Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or prolong the reaction time.[4][6] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction duration.[2][4]

  • Possible Cause 2: The Boc-protected amine is sterically hindered.

    • Solution: Consider switching to a stronger acid system or a different deprotection method. For instance, 4M HCl in dioxane is another common and effective reagent.[2][7] Alternatively, for acid-sensitive substrates, Lewis acid-mediated or thermal deprotection methods could be explored.[2]

Issue 3: The final product is an amine salt (e.g., TFA salt) instead of the free amine.
  • Possible Cause: The deprotected amine is protonated by the excess acid used in the reaction.[2]

  • Solution: After removing the volatile acid under reduced pressure, perform a basic work-up.[6][8] This involves dissolving the residue in an organic solvent and washing with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the salt and generate the free amine.[7]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationReference
Triethylsilane (TES)Tryptophan2.5-5% (v/v)[1]
Triisopropylsilane (TIS)Tryptophan, Cysteine2.5-5% (v/v)[1][11]
AnisoleTryptophan5% (v/v)[1]
ThioanisoleMethionine, Tryptophan5% (v/v)[1][11]
1,2-Ethanedithiol (EDT)Cysteine, Tryptophan2.5% (v/v)[11]
PhenolTyrosine, Tryptophan5% (v/v)[11]

Table 2: Comparison of Common Acidic Deprotection Reagents

ReagentTypical ConditionsAdvantagesDisadvantagesReference
Trifluoroacetic Acid (TFA) in DCM25-50% TFA, Room Temp, 1-2 hVolatile, easy to removeCorrosive, can cause side reactions[2][6]
4M HCl in DioxaneRoom Temp, 1-12 hCost-effective, readily availableCan be less selective, potential for chlorinated byproducts[2]
p-Toluenesulfonic Acid (p-TSA)Stoichiometric amounts, various solventsCan be used in solvent-free conditionsSlower reaction times, requires specialized equipment for mechanochemical methods[2]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM with Scavengers
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Scavenger Addition: Add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).

  • Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[2]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[2][6]

  • Work-up (optional, for free amine): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Protocol 2: Neutralization of Amine-TFA Salt
  • Dissolution: After removing the deprotection reagents (TFA/DCM) in vacuo, dissolve the crude amine-TFA salt in an organic solvent such as dichloromethane or ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[6][7]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection check_completion Reaction Monitoring (TLC, LC-MS) deprotection->check_completion incomplete Incomplete Reaction check_completion->incomplete Incomplete workup Work-up: Removal of Acid check_completion->workup Complete adjust_conditions Adjust Conditions: - Increase time - Increase [Acid] incomplete->adjust_conditions adjust_conditions->deprotection neutralization Neutralization (e.g., NaHCO₃ wash) workup->neutralization purification Purification (Chromatography, etc.) neutralization->purification final_product Final Product: Deprotected Amine purification->final_product Troubleshooting_Logic start Problem Observed side_products Side Products (e.g., Alkylation) start->side_products Unexpected Peaks incomplete_rxn Incomplete Reaction start->incomplete_rxn Starting Material Remains amine_salt Product is Amine Salt start->amine_salt Desired Product Not Free Amine add_scavenger Solution: Add Scavengers (TIS, Anisole, etc.) side_products->add_scavenger increase_time_acid Solution: Increase Reaction Time or Acid Concentration incomplete_rxn->increase_time_acid basic_workup Solution: Perform Basic Work-up (e.g., NaHCO₃ wash) amine_salt->basic_workup

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Boc-Glycine Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other pharmaceuticals, the purity of starting materials is paramount to ensuring the safety and efficacy of the final product. N-tert-butoxycarbonyl glycine (Boc-Glycine) is a fundamental building block in solid-phase peptide synthesis. Therefore, robust analytical methods for its purity assessment and characterization are critical. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and quantitative accuracy.

This guide provides a comprehensive comparison of HPLC with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data interpretation.

Comparison of Analytical Techniques for this compound Purity

The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. While HPLC is the primary method, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesApplication for this compound
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity differences.High resolution, excellent for quantifying impurities, widely available.Requires impurities to have a UV chromophore for detection.Primary recommended method for routine purity analysis and quantification of known and unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Provides structural information and quantification based on the magnetic properties of atomic nuclei.Provides absolute quantification without the need for a reference standard of the impurity, offers structural confirmation.Lower sensitivity compared to HPLC for trace impurities.Excellent for structural elucidation, confirming the identity of the main component, and quantifying major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass detection capabilities of MS.High sensitivity and selectivity, enables identification of unknown impurities based on their mass-to-charge ratio.More complex instrumentation and data analysis compared to HPLC-UV.Ideal for identifying and characterizing trace-level and unknown impurities.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities like residual solvents.This compound is not volatile and would require derivatization.Suitable for the analysis of volatile organic impurities, such as residual solvents from the synthesis process (e.g., tert-butanol).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A validated reverse-phase HPLC (RP-HPLC) method is the most common approach for determining the purity of this compound. The Boc protecting group provides a sufficient chromophore for UV detection.

Experimental Protocol: RP-HPLC Method for this compound Purity

This protocol outlines a standard method for the analysis of this compound purity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 90-10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Data Presentation: Example Purity Analysis of a this compound Sample

The following table summarizes hypothetical results from the HPLC analysis of a this compound sample, demonstrating how the data is used to assess purity.

PeakRetention Time (min)Area (%)Identification
13.50.20Glycine (unreacted)
28.999.65This compound
312.10.15Di-Boc-Glycine

Purity Calculation: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

In this example, the purity of the this compound sample is 99.65%.

Visualizing the Analytical Workflow and Logic

To better understand the process of this compound analysis, the following diagrams illustrate the experimental workflow and the logic behind purity determination.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_result Result Calculation sample_prep Dissolve this compound in Diluent hplc_system HPLC System (Pump, Autosampler, Column, Detector) sample_prep->hplc_system standard_prep Prepare Standard Solution standard_prep->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity (Area %) integration->purity

Figure 1. Experimental workflow for the HPLC analysis of this compound.

purity_determination_logic cluster_input Input Data cluster_process Calculation cluster_output Result peak_areas Integrated Peak Areas (Main Component & Impurities) formula Purity (%) = (Area_main / ΣArea_all) * 100 peak_areas->formula Input purity_value Purity Specification Met / Not Met formula->purity_value Output

A Comparative Guide to Boc vs. Fmoc Strategy for Glycine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies is a foundational decision that influences the entire workflow. This guide provides an objective comparison of these two methods specifically for the incorporation of glycine, the simplest amino acid. While glycine itself does not present significant steric hindrance, the choice of strategy can still impact overall efficiency, purity, and scalability, particularly in the context of longer or more complex peptide sequences.

Fundamental Differences in Chemistry

The core distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal in each synthesis cycle.[1]

  • Boc Strategy: This method utilizes the acid-labile Boc group. Deprotection is achieved by repeated treatments with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

  • Fmoc Strategy: This strategy employs the base-labile Fmoc group, which is removed using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[] Side-chain protecting groups are typically tert-butyl (tBu) based and are cleaved simultaneously with the peptide from the resin using TFA.[1] This represents a key advantage of the Fmoc strategy, known as orthogonality, where the conditions for Nα-deprotection and final cleavage are distinct.[]

Quantitative Performance Comparison for Glycine Incorporation

Direct quantitative, side-by-side comparisons for the incorporation of a simple amino acid like glycine are not extensively detailed in the literature, as studies often focus on more challenging residues. However, based on the established principles of each chemistry, we can summarize the expected performance. Glycine, being the smallest amino acid, is generally coupled with high efficiency in both strategies. The primary differences arise from the repetitive deprotection steps and their potential impact on the growing peptide chain.

ParameterBoc StrategyFmoc StrategyKey Considerations for Glycine
Nα-Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in N,N-Dimethylformamide (DMF)Fmoc deprotection is milder, which can be advantageous for sensitive sequences, although less critical for robust glycine-containing peptides.
Typical Coupling Efficiency >99%>99%Glycine's lack of a side chain and steric hindrance allows for high coupling efficiency with standard coupling reagents in both methods.[]
Potential Side Reactions Acid-catalyzed side reactions; potential for diketopiperazine formation with C-terminal glycine.Base-catalyzed side reactions (e.g., aspartimide formation with Asp residues); Diketopiperazine formation is also a known issue, particularly with Gly-Pro or Pro-Gly sequences.[2]While glycine itself is not prone to side-chain reactions, the choice of strategy can influence side reactions of adjacent amino acids.
Handling of Aggregation Can be advantageous for hydrophobic sequences as the protonated N-terminus after TFA treatment can disrupt interchain hydrogen bonding.[]Aggregation can be more challenging, sometimes requiring special reagents or conditions.Glycine, in combination with hydrophobic residues, can contribute to β-sheet formation and aggregation.[7]
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA) with scavengersThe harsh final cleavage in the Boc strategy requires specialized equipment.
Automation Compatibility Less common in modern automated synthesizers.The dominant strategy for automated SPPS due to milder conditions and easier monitoring.[]Fmoc chemistry is generally more amenable to high-throughput and automated synthesis platforms.

Experimental Protocols

Below are generalized protocols for the incorporation of a single glycine residue using both Boc and Fmoc manual solid-phase peptide synthesis.

Boc-Glycine Incorporation Protocol

This protocol assumes a peptide-resin with a free N-terminal amino group.

  • Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 1 min).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.[8]

    • Wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min), followed by DCM (3 x 1 min).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 1 min).

  • Glycine Coupling:

    • In a separate vessel, pre-activate Boc-Gly-OH (3 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF for 2-3 minutes. Add DIEA (2 equivalents) to start the activation.

    • Add the activated Boc-Gly-OH solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The peptide-resin is now ready for the next deprotection and coupling cycle.

Fmoc-Glycine Incorporation Protocol

This protocol assumes a peptide-resin with a free N-terminal amino group.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain and treat again with 20% piperidine in DMF for 10 minutes.[9]

    • Wash the resin with DMF (5 x 1 min).

  • Glycine Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.[10]

    • Add the activated Fmoc-Gly-OH solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes with agitation.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The peptide-resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc strategies for the incorporation of glycine.

Boc_Glycine_Incorporation cluster_Boc Boc Strategy Cycle Start Peptide-Resin (Free Amine) Coupling Couple Boc-Gly-OH Start->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 End Peptide-Resin-Gly (Boc Protected) Wash1->End Deprotection Deprotect with TFA/DCM Wash2 Wash (DCM/IPA) Deprotection->Wash2 Neutralization Neutralize with DIEA/DCM Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Wash3->Start Ready for next AA End->Deprotection Next Cycle

Caption: Workflow for Boc-based glycine incorporation.

Fmoc_Glycine_Incorporation cluster_Fmoc Fmoc Strategy Cycle Start Peptide-Resin (Free Amine) Coupling Couple Fmoc-Gly-OH Start->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 End Peptide-Resin-Gly (Fmoc Protected) Wash1->End Deprotection Deprotect with Piperidine/DMF Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Start Ready for next AA End->Deprotection Next Cycle

Caption: Workflow for Fmoc-based glycine incorporation.

Conclusion and Recommendations

Both Boc and Fmoc strategies are highly effective for the incorporation of glycine. The choice between them often depends on the overall peptide sequence, the presence of sensitive amino acids, the desired scale of synthesis, and available laboratory equipment.

  • Fmoc strategy is generally the preferred method in modern peptide synthesis due to its milder deprotection conditions, orthogonality, and high amenability to automation.[] For routine synthesis of peptides containing glycine, the Fmoc strategy offers a robust and efficient workflow.

  • Boc strategy , while requiring harsher reagents and specialized equipment for final cleavage, can be advantageous for the synthesis of long or hydrophobic peptides prone to aggregation, a phenomenon where glycine can sometimes play a role.[][7] The protonation of the N-terminus after each TFA deprotection step can help to maintain the solubility of the growing peptide chain.[4]

Ultimately, the selection of the synthesis strategy should be made after careful consideration of the specific peptide's properties and the intended application. For the straightforward incorporation of glycine into most peptide sequences, the Fmoc strategy provides a reliable and convenient approach.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-Glycine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate characterization of synthetic peptides is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, and understanding its behavior during mass spectrometry (MS) analysis is crucial for sequence verification and impurity profiling. This guide provides a comparative analysis of the mass spectrometry of Boc-Glycine peptides, offering experimental data, detailed protocols, and a comparison with the widely used Fmoc protecting group.

Fragmentation Behavior of Boc-Protected Peptides

The Boc group is thermally labile and exhibits characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which can be a double-edged sword. While its predictable fragmentation aids in identification, it can also lead to the suppression of peptide backbone fragmentation, complicating sequencing efforts.

High-resolution electrospray ionization (ESI) mass spectrometry is a powerful tool for analyzing Boc-protected peptides. Both positive and negative ion modes can provide valuable structural information.[1][2][3] Tandem MS (MS/MS and even MS³) experiments on protonated Boc-protected peptides reveal characteristic fragmentation involving the peptide backbone, the Boc-group itself, and the amino acid side-chains.[1][2][4]

A key characteristic of Boc-protected peptides during MS analysis is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5] This fragmentation is often a dominant process and can be used as a diagnostic marker for the presence of a Boc group.

Table 1: Common Fragment Ions Observed in ESI-MS/MS of Boc-Protected Peptides

Fragment TypeDescriptionMass Change (Da)Significance
[M+H - 56]⁺Loss of isobutylene from the Boc group-56.06Diagnostic for the Boc group
[M+H - 100]⁺Loss of the entire Boc group (tert-butoxycarbonyl)-100.12Diagnostic for the Boc group[6]
b-ionsN-terminal fragment ions resulting from peptide backbone cleavageVariableProvides N-terminal sequence information
y-ionsC-terminal fragment ions resulting from peptide backbone cleavageVariableProvides C-terminal sequence information[2]

Note: The masses are average masses and may vary slightly based on isotopic composition.

Comparison: Boc vs. Fmoc in Mass Spectrometry

The choice between Boc and Fmoc protecting groups in solid-phase peptide synthesis (SPPS) has implications for the final mass spectrometry analysis.[7] While Fmoc chemistry is often favored for its milder deprotection conditions, Boc chemistry remains prevalent, particularly for specific applications.[8][9]

Table 2: Comparison of Boc and Fmoc Protecting Groups in the Context of Mass Spectrometry

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Mass (Da) 100.12[6]222.24[6]
MS/MS Fragmentation Prone to facile neutral loss of isobutylene (56 Da) or the entire group (100 Da), which can dominate the spectrum.[5]Generally more stable under typical CID conditions, leading to more prominent peptide backbone fragmentation.
Sequencing Complexity The dominant neutral loss can sometimes suppress the formation of sequence-informative b and y ions, making de novo sequencing more challenging.The stability of the Fmoc group often results in cleaner MS/MS spectra with more complete b and y ion series, facilitating easier sequence interpretation.
Deprotection in SPPS Requires strong acids like trifluoroacetic acid (TFA) for removal.[10]Removed by a base, typically piperidine.[9][10]
Compatibility More compatible with base-sensitive protecting groups.[]Better suited for protecting acid-labile groups.[]

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis of this compound Peptides
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the lyophilized this compound containing peptide.

  • Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure the peptide is fully dissolved.[5]

  • Working Solution Preparation: Perform serial dilutions of the stock solution using the 50:50 acetonitrile/water mixture to achieve a final concentration suitable for your instrument, typically in the range of 1-20 µM.[3]

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument equipped with an ESI source.[1][3]

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using an integrated syringe pump.[3]

  • ESI Source Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 5.0 kV[3][5]

    • Source Temperature: 120°C[5]

    • Desolvation Temperature: 350°C[5]

    • Nebulizer Gas (Nitrogen): Instrument specific, optimize for a stable spray.

    • Curtain Gas (Nitrogen): Instrument specific.[3]

  • Data Acquisition:

    • Acquire full scan MS spectra to determine the mass-to-charge ratio (m/z) of the intact Boc-protected peptide.

    • For tandem MS, select the protonated molecular ion ([M+H]⁺) as the precursor ion for collision-induced dissociation (CID).

    • Apply a collision energy of 20-40 eV to induce fragmentation. Note that the optimal collision energy may vary depending on the peptide and instrument.[3]

    • Acquire MS/MS spectra, averaging 25-30 scans for improved signal-to-noise.[3]

Visualizations

Boc_Peptide_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Boc-Peptide in 50:50 ACN/H2O dilute Dilute to 1-20 µM dissolve->dilute esi Electrospray Ionization (ESI) dilute->esi ms1 Full Scan MS (Determine m/z of [M+H]⁺) esi->ms1 cid Select [M+H]⁺ Collision-Induced Dissociation (CID) ms1->cid ms2 Tandem MS (MS/MS) (Fragment Ion Analysis) cid->ms2 identify_fragments Identify Characteristic Fragments (b, y, neutral loss) ms2->identify_fragments sequence Sequence Verification identify_fragments->sequence

Caption: Experimental workflow for the mass spectrometry analysis of this compound peptides.

Boc_vs_Fmoc_MS cluster_boc Boc-Protected Peptide cluster_fmoc Fmoc-Protected Peptide boc_peptide [Boc-Peptide+H]⁺ boc_fragments Dominant Neutral Loss (-56 or -100 Da) + Suppressed b/y ions boc_peptide->boc_fragments CID fmoc_peptide [Fmoc-Peptide+H]⁺ fmoc_fragments Prominent b/y ions (Clear Sequence Ladder) fmoc_peptide->fmoc_fragments CID start Peptide MS/MS Analysis start->boc_peptide start->fmoc_peptide

Caption: Comparative fragmentation in MS/MS for Boc vs. Fmoc protected peptides.

References

Validating Boc-Glycine Synthesis: A Comparative Guide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of Boc-glycine and potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust method for validating successful synthesis. Detailed experimental protocols, comparative data tables, and workflow diagrams are presented to ensure accurate and efficient analysis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of N-(tert-butoxycarbonyl)glycine (this compound) from glycine.

Materials:

  • Glycine

  • Sodium Bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq).

  • Reaction: To the stirring glycine solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a suitable organic solvent (e.g., dioxane or THF) dropwise at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with a nonpolar organic solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 using 1 M HCl. The product will precipitate out of the solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure this compound as a white solid.

  • Analysis: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its identity and purity.

NMR Data for Product Validation

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Data for this compound.

This compound ¹H NMR (CDCl₃) ¹H NMR (DMSO-d₆) ¹³C NMR (CDCl₃) ¹³C NMR (DMSO-d₆)
Structure Boc-NH-CH₂-COOH
Assignment δ (ppm), Multiplicity, Integration δ (ppm), Multiplicity, Integration δ (ppm) δ (ppm)
-C(C H₃)₃1.45 (s, 9H)1.39 (s, 9H)28.328.2
-NH-C H₂-3.96 (d, 2H)3.59 (d, 2H)42.142.2
-NH -~5.1 (br s, 1H)~7.0 (t, 1H)--
-C OOH~9.5 (br s, 1H)~12.5 (br s, 1H)173.0171.8
-C (CH₃)₃--80.278.1
-NH-C O---156.0155.7

Identifying Potential Impurities

During the synthesis, several impurities can arise from unreacted starting materials or side products. Comparing the NMR spectrum of the synthesized product with the data in the following table can help identify these impurities.

Table 2: NMR Data for Potential Impurities.

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent)
Glycine 3.55 (s, 2H) in D₂O42.5 (-CH₂-), 173.5 (-COOH) in D₂O
Di-tert-butyl dicarbonate 1.51 (s, 18H) in CDCl₃27.8 (-C(CH₃)₃), 83.5 (-C(CH₃)₃), 149.7 (-C=O) in CDCl₃
tert-Butanol 1.28 (s, 9H) in CDCl₃31.6 (-C(CH₃)₃), 67.0 (-C(CH₃)₃) in CDCl₃

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound, and the logical process for validating the final product using the NMR data.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis dissolution Dissolve Glycine in NaHCO3 (aq) reaction Add (Boc)2O dissolution->reaction stirring Stir Overnight reaction->stirring wash Wash with Hexanes stirring->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize nmr NMR Spectroscopy recrystallize->nmr

This compound Synthesis Workflow

validation_logic start Analyze NMR Spectrum of Synthesized Product product_signals Presence of this compound Signals? (See Table 1) start->product_signals impurity_signals Presence of Impurity Signals? (See Table 2) product_signals->impurity_signals Yes failed Synthesis Failed or Incomplete: Re-evaluate Reaction Conditions product_signals->failed No successful Synthesis Validated: Pure this compound impurity_signals->successful No impurities_present Synthesis Successful but Impure: Requires Further Purification impurity_signals->impurities_present Yes

NMR-based Validation Logic

A Comparative Purity Assessment of Commercially Available Boc-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. Boc-Glycine (N-tert-butoxycarbonyl-glycine) is a fundamental building block in solid-phase peptide synthesis and other organic syntheses. Even minor impurities can lead to side reactions, difficult purification steps, and compromised purity of the final product. This guide provides a framework for the comparative purity assessment of commercially available this compound, complete with experimental protocols and data presentation formats.

Comparative Purity Data

While direct, third-party comparative studies of this compound from different suppliers are not readily published, a review of typical supplier specifications provides a baseline for expected purity. The following table summarizes representative data based on publicly available Certificates of Analysis and product information. It is important to note that batch-to-batch variability is expected, and direct testing is always recommended.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical) Test Method
Purity (Assay) ≥99.0%≥98.0%[1][2]99.81%[3]HPLC
Appearance White powder or crystals[1][4]White to off-white solid[3]White powder[5]Visual Inspection
Melting Point 86-90 °C[4]82-92 °C[1]Not SpecifiedMelting Point Apparatus
Loss on Drying < 0.1%[4][5]Not SpecifiedNot SpecifiedGravimetric
Free Amino Acid < 0.1%[4][5]Not SpecifiedNot SpecifiedHPLC/Ninhydrin Test
Residual Solvents < 0.2%[4][5]Not SpecifiedNot SpecifiedGC-HS

Experimental Design for Purity Assessment

A comprehensive assessment of this compound purity involves a multi-pronged approach, utilizing various analytical techniques to identify the main component, quantify impurities, and confirm its structure.

Purity_Assessment_Workflow cluster_start Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Analysis & Comparison SampleA This compound (Supplier A) Prep Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water) SampleA->Prep SampleB This compound (Supplier B) SampleB->Prep SampleC This compound (Supplier C) SampleC->Prep HPLC HPLC-UV (Purity Assay, Impurity Profile) Prep->HPLC NMR ¹H NMR (Structural Confirmation, Solvent Residues) Prep->NMR LCMS LC-MS (Impurity Identification) Prep->LCMS MeltingPoint Melting Point (Identity & Purity Check) Prep->MeltingPoint Compare Compare Purity, Impurity Profiles, & Physical Properties HPLC->Compare NMR->Compare LCMS->Compare MeltingPoint->Compare

Caption: Experimental workflow for the comparative purity assessment of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical methods used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is the most common and reliable for determining the purity of Boc-amino acids and identifying impurities.[6]

  • Objective: To quantify the purity of this compound and profile any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][8]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)[8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30 °C.[7]

  • Detection: UV at 220 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is excellent for confirming the chemical structure and identifying major impurities or residual solvents.[6][8]

  • Objective: To confirm the identity of this compound and detect the presence of any proton-containing impurities, including residual solvents.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the structure of this compound:

      • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

      • A doublet around 3.7 ppm corresponding to the two protons of the glycine methylene group.

      • A broad triplet around 7.0 ppm corresponding to the NH proton.

      • A broad singlet for the carboxylic acid proton.

    • Impurity Detection: The presence of unexpected peaks may indicate impurities. The integration of these peaks relative to the product peaks can provide a semi-quantitative estimate of their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities.

  • Objective: To determine the molecular weights of impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Method: The same HPLC method as described above can be used. The eluent is directed into the mass spectrometer for analysis.

  • Analysis: The mass-to-charge ratio (m/z) of the ions produced from the impurities can be used to deduce their molecular weights. This information, combined with knowledge of the synthetic route of this compound, can help in identifying the structures of the impurities. Common impurities might include unreacted starting materials or byproducts from the Boc protection step.[6]

Melting Point Determination

A sharp melting point within a narrow range is a good indicator of high purity for crystalline solids.[6]

  • Objective: To assess the purity of this compound based on its melting point range.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube and heated slowly in the apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

  • Analysis: A narrow melting point range close to the literature value (around 86-90 °C) suggests high purity. A broad or depressed melting point range can indicate the presence of impurities.

Conclusion

The quality of commercially available this compound can vary between suppliers and even between different batches from the same supplier. For critical applications such as peptide synthesis and drug development, it is essential to perform a thorough purity assessment.[9] A combination of HPLC for quantitative purity analysis, NMR for structural confirmation, LC-MS for impurity identification, and melting point determination for a quick purity check provides a comprehensive quality control strategy. Researchers should ideally perform these analyses in-house to validate the purity of this critical reagent before its use.

References

A Comparative Analysis of Coupling Reagents for Boc-Glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant in the success of solid-phase peptide synthesis (SPPS). An ideal reagent facilitates rapid and efficient amide bond formation, ensuring high purity and yield of the target peptide. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Boc-Glycine, a fundamental building block in peptide chains. The comparison is supported by a summary of performance data and detailed experimental protocols.

Data Presentation: Performance of Common Coupling Reagents

The following table summarizes the performance of various coupling reagents for the acylation of a resin-bound amino acid with this compound. While glycine is not susceptible to racemization, the efficiency and speed of the coupling agent remain paramount for achieving high-purity peptides, especially in long or complex sequences.

Coupling ReagentReagent TypeRelative SpeedCoupling Efficiency/Yield (%)Key Considerations & Byproducts
HATU Uronium SaltVery Fast>99%Highly efficient, especially for difficult couplings; forms a highly reactive OAt-active ester. Byproducts are generally soluble in standard washing solvents.[1][2]
HBTU Uronium SaltFast95-99%A widely used and reliable reagent, though slightly less reactive than HATU.[3][4] Byproducts are soluble.
TBTU Uronium SaltFast95-99%Similar in reactivity to HBTU and is a cost-effective alternative.[5]
COMU Uronium SaltVery Fast>99%A third-generation reagent with efficiency comparable to HATU.[6] It offers enhanced solubility and a better safety profile, as its OxymaPure-based structure avoids potentially explosive benzotriazole components.[5]
DIC/HOBt CarbodiimideModerate90-98%A classic and cost-effective combination. DIC is preferred for SPPS as its urea byproduct (DIU) is soluble, unlike the byproduct from DCC.[7] HOBt acts as an additive to accelerate the reaction and minimize side reactions.

Experimental Workflow Visualization

The following diagram illustrates a typical cycle for the coupling of this compound onto a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Workflow for a Single this compound Coupling Cycle cluster_activation Pre-activation Resin Peptide-Resin (N-terminal Boc) Deprotection Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Washing1 Wash (DCM/DMF) Neutralization->Washing1 Coupling Coupling: Add pre-activated This compound Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle BocGly Boc-Gly-OH Reagent Coupling Reagent + DIPEA in DMF ActivatedEster Activated Ester Reagent->ActivatedEster ~2 mins ActivatedEster->Coupling Add to resin

Caption: Solid-phase peptide synthesis (SPPS) cycle for this compound addition.

Experimental Protocols

This section provides a generalized, representative protocol for the manual solid-phase coupling of this compound to a resin-bound peptide. The quantities are based on a resin with a substitution of 0.5 mmol/g.

Materials and Reagents:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • This compound

  • Coupling Reagent (e.g., HATU, HBTU, DIC)

  • Additive (if required, e.g., HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel with a filter

  • Shaker or bubbler for agitation

Step 1: Resin Preparation and Swelling
  • Place the desired amount of peptide-resin (e.g., 1.0 g) into the synthesis vessel.

  • Add DCM (10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

Step 2: N-terminal Boc Deprotection
  • Add a solution of 25-50% TFA in DCM to the resin.[8]

  • Agitate for 2 minutes, drain, and add a fresh solution of 25-50% TFA in DCM.

  • Continue to agitate for an additional 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) to remove residual acid.

Step 3: Neutralization
  • Wash the resin with DMF (2 x 10 mL).

  • Add a solution of 10% DIPEA in DMF (10 mL) to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate salt.[8]

  • Drain the neutralization solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

Step 4: this compound Coupling

This step varies depending on the chosen coupling reagent. Below are protocols for two common methods.

Method A: Using HATU/HBTU

  • In a separate vial, dissolve this compound (4 equivalents based on resin substitution) and HATU (3.9 equivalents) in DMF (5 mL/g of resin).[1]

  • Add DIPEA (8 equivalents) to the solution to begin the pre-activation. Agitate for 1-2 minutes.[1]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin in the synthesis vessel.

  • Agitate the mixture for 30-60 minutes at room temperature.[1]

Method B: Using DIC/HOBt

  • In a separate vial, dissolve this compound (4 equivalents) and HOBt (4 equivalents) in DMF.

  • Add DIC (4 equivalents) to the solution and allow the pre-activation to proceed for 10 minutes.[3]

  • Add the activated solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

Step 5: Monitoring and Washing
  • After the coupling reaction time has elapsed, take a small sample of the resin beads to perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[9] A negative result (beads remain yellow) indicates a complete reaction.

  • If the test is positive, the coupling step may be repeated ("double coupling").

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and DMF again (3 x 10 mL) to ensure all byproducts and excess reagents are removed.[1] The resin is now ready for the next deprotection and coupling cycle.

References

Stability Showdown: A Comparative Guide to Amine Protecting Groups for Glycine under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts the success of peptide synthesis and the overall efficiency of drug development workflows. This guide provides an in-depth comparison of the stability of Boc-Glycine against other common alternatives—Fmoc-Glycine, Cbz-Glycine, and Alloc-Glycine—under acidic, neutral, and basic pH conditions. The information presented is supported by a detailed experimental protocol for stability assessment and visualized workflows to aid in experimental design.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability in basic and nucleophilic environments, yet readily cleaved under acidic conditions.[1][2] This acid lability, however, necessitates a thorough understanding of its stability profile across a range of pH values to prevent premature deprotection during multi-step syntheses. This guide aims to provide a clear comparison to facilitate the selection of the most suitable protecting group for specific research applications.

Comparative Stability Analysis

The stability of an amine protecting group is intrinsically linked to its chemical structure and the mechanism of its cleavage. The following table summarizes the stability profiles of this compound and its common alternatives at different pH ranges. This comparison is based on established chemical principles and experimental observations reported in the literature.[3][4]

Protecting GroupAcidic Conditions (pH < 4)Neutral Conditions (pH ~ 7)Basic Conditions (pH > 9)Cleavage Conditions
This compound Labile[1][3]Stable[1][2]Stable[1][2]Strong acids (e.g., TFA, HCl)[1][3]
Fmoc-Glycine StableStableLabileMildly basic conditions (e.g., Piperidine)
Cbz-Glycine Stable[3]Stable[3]Stable[3]Catalytic hydrogenolysis[3]
Alloc-Glycine Generally StableStableStablePd(0) catalyzed allyl transfer

Experimental Protocols

To quantitatively assess the stability of a protected glycine derivative under various pH conditions, a robust and reproducible experimental protocol is essential. The following method outlines a general procedure using High-Performance Liquid Chromatography (HPLC) for monitoring the degradation of the protected amino acid over time.

Objective: To determine the rate of degradation of a protected glycine (e.g., this compound) at specific pH values.

Materials:

  • Protected Glycine (this compound, Fmoc-Glycine, Cbz-Glycine, or Alloc-Glycine)

  • Buffer solutions of desired pH (e.g., pH 2, 4, 7, 10, 12)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatted incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the protected glycine at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • For each pH to be tested, pipette a known volume of the stock solution into a vial containing the buffer solution of the desired pH to achieve a final concentration of 0.1 mg/mL.

    • Ensure the total volume is sufficient for sampling at all time points.

    • Incubate the reaction vials at a constant temperature (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot with the initial mobile phase to prevent further degradation.

  • HPLC Analysis:

    • Analyze the samples by HPLC. A typical method would involve a gradient elution.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the protecting group (e.g., 210 nm for Boc, 265 nm for Fmoc, 254 nm for Cbz).

  • Data Analysis:

    • Quantify the peak area of the intact protected glycine at each time point.

    • Plot the percentage of remaining protected glycine against time for each pH condition.

    • From this data, the half-life (t½) of the protected glycine at each pH can be calculated to provide a quantitative measure of its stability.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in assessing the stability of a protected glycine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) ReactionSetup Incubate at Constant Temp. (e.g., 25°C) Stock->ReactionSetup Buffers Prepare Buffer Solutions (pH 2, 4, 7, 10, 12) Buffers->ReactionSetup Sampling Sample at Time Intervals (0, 1, 2, 4, 8, 12, 24h) ReactionSetup->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Calculate Half-life) HPLC->Data

Caption: Workflow for assessing the pH stability of protected glycine.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

The lability of the Boc group under acidic conditions proceeds through a specific mechanistic pathway. Understanding this pathway is crucial for predicting potential side reactions and optimizing deprotection protocols.

Boc_Deprotection_Pathway BocGly This compound Protonation Protonation of Carbonyl Oxygen BocGly->Protonation + H+ Carbocation tert-Butyl Cation Formation Protonation->Carbocation Cleavage Deprotonation Loss of CO2 Protonation->Deprotonation -> Carbamic Acid Intermediate Isobutylene Isobutylene Carbocation->Isobutylene - H+ FreeAmine Free Glycine Deprotonation->FreeAmine

Caption: Acid-catalyzed deprotection pathway of this compound.

References

A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of protected amino acids is a cornerstone of peptide chemistry. This guide provides an objective comparison of common protocols for the synthesis of N-tert-butoxycarbonyl glycine (Boc-Glycine), a fundamental building block in peptide synthesis.[1][2] We present a summary of quantitative data, detailed experimental methodologies, and a visual representation of the general synthesis workflow to aid in the selection of the most suitable protocol.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis to temporarily block the amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][3] The synthesis of this compound itself is a common yet critical procedure where efficiency, in terms of yield, purity, and cost-effectiveness, is paramount.[2][4] This guide focuses on the prevalent method of reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions, highlighting variations in the protocol that can significantly impact the outcome.

Comparative Analysis of this compound Synthesis Protocols

The efficiency of this compound synthesis is influenced by several factors, including the choice of base, solvent, reaction time, and purification strategy. The following table summarizes quantitative data from various established protocols.

ProtocolBaseSolvent SystemReaction Time (hours)Yield (%)Purity (%)Key Features
Protocol 1 Sodium HydroxideWater / Dioxane893.87>99Stepwise addition of (Boc)₂O.[5]
Protocol 2 Sodium CarbonateWater / Dioxane2094.80>99Batchwise addition of (Boc)₂O over a longer reaction time.[5][6]
Protocol 3 Sodium BicarbonateWaterNot Specified>90Not SpecifiedDescribed as a low-cost and simple method suitable for industrial production.[5][6]

Experimental Protocols

Below are the detailed experimental methodologies for the key protocols cited in this guide.

Protocol 1: Sodium Hydroxide Mediated Synthesis

This protocol utilizes sodium hydroxide to maintain an alkaline pH, facilitating the reaction between glycine and (Boc)₂O.

  • Reaction Setup: Dissolve 18.1 g of L-glycine in 100 ml of water in a reaction flask with stirring. Adjust the solution to an alkaline pH by adding a 0.01 mol/L solution of sodium hydroxide (prepared from 16 g of NaOH).[2][5]

  • Reagent Addition: Add 8 g of (Boc)₂O and allow the reaction to proceed for 2 hours. Subsequently, add another 8 g of (Boc)₂O and continue the reaction for an additional 2 hours. Finally, add 9 g of (Boc)₂O and react for 4 hours.[2][5]

  • Workup and Extraction: Extract impurities three times with 12 ml of n-hexane. Adjust the pH of the aqueous layer to 3 with 3 mol/L hydrochloric acid. Extract the product three times with 0.6 L of dioxane.[5]

  • Purification and Isolation: Combine the organic layers and wash with brine until neutral. Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.[5]

  • Crystallization: Filter the solution and concentrate it to dryness under reduced pressure. Add 60 ml of n-hexane and stir to induce crystallization. The product is then collected by centrifugation and dried to yield approximately 25.0 g (93.87% yield).[5][6]

Protocol 2: Sodium Carbonate Mediated Synthesis

This method employs sodium carbonate as the base and involves a longer reaction time.

  • Reaction Setup: In a reaction flask, dissolve 1 kg of L-glycine in 5.5 L of water with stirring. Adjust to an alkaline pH by adding a 0.05 mol/L lye solution prepared from 884 g of sodium carbonate.[5]

  • Reagent Addition: Add 442 g of (Boc)₂O and let the reaction proceed for 5 hours. Add another 442 g of (Boc)₂O and continue reacting for another 5 hours. Finally, add 497 g of (Boc)₂O and react for 10 hours.[5]

  • Workup and Extraction: Extract impurities four times with 600 ml of n-hexane. Adjust the pH to 3 with 6 mol/L hydrochloric acid and then extract the product four times with 1.2 L of dioxane.[5]

  • Purification and Isolation: Combine the organic layers and wash with brine until neutral. Dry over 300 g of anhydrous sodium sulfate for 14 hours.[5]

  • Crystallization: Filter the solution, concentrate the filtrate to dryness under reduced pressure, and add 2.4 L of n-hexane with stirring to crystallize the product. The product is collected by filtration and dried, yielding approximately 1512 g (94.80% yield).[5]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Boc_Glycine_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Glycine Glycine ReactionVessel Reaction Mixture Glycine->ReactionVessel Base Aqueous Base (NaOH, Na2CO3, or NaHCO3) Base->ReactionVessel Boc2O (Boc)2O Boc2O->ReactionVessel Batchwise Addition Impurity_Extraction Impurity Extraction (n-Hexane) ReactionVessel->Impurity_Extraction Acidification Acidification (HCl) Impurity_Extraction->Acidification Product_Extraction Product Extraction (Dioxane) Acidification->Product_Extraction Drying Drying (Na2SO4) Product_Extraction->Drying Crystallization Crystallization (n-Hexane) Drying->Crystallization Final_Product This compound Crystallization->Final_Product

General workflow for this compound synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Boc-Glycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and synthetic chemistry, the accurate quantification of intermediates like N-tert-Butoxycarbonyl-glycine (Boc-Glycine) is critical for ensuring process control, quality, and final product efficacy. The cross-validation of analytical methods is a fundamental practice to guarantee the reliability and consistency of quantitative data. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines detailed experimental protocols, presents a comparative summary of performance data, and includes a workflow diagram for the cross-validation process to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of this compound is dictated by a variety of factors including the required sensitivity, precision, accuracy, and the nature of the sample matrix. The following table summarizes typical performance data for HPLC-UV, LC-MS/MS, and qNMR methods. Note: Data for this compound is synthesized from validated methods for glycine, N-Boc-protected amino acids, and general performance of the analytical techniques, as direct comparative studies are not extensively available.

Performance MetricHPLC-UV MethodLC-MS/MS MethodqNMR Method
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%98.0 - 102.0%[2]
Precision (% RSD) < 2.0%< 5.0%< 1.0%[3]
Limit of Detection (LOD) 0.4 – 0.65 µg/mL (for non-aromatic amino acids without derivatization)[1]< 10 ng/mL~ 0.1 mg/mL
Limit of Quantification (LOQ) 1.2 – 2.1 µg/mL (for non-aromatic amino acids without derivatization)[1]100 nM (for glycine)[4][5]~ 0.3 mg/mL

Experimental Protocols

This method provides a robust and cost-effective approach for the quantification of this compound, particularly for purity assessments where high concentrations are expected. As this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) and an organic modifier (e.g., acetonitrile)[1]. A typical starting point could be a 25:75 ratio of buffer to acetonitrile[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using certified reference standards of this compound at a minimum of five concentration levels. The concentration of this compound in the sample is determined by interpolating its response from the calibration curve.

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying this compound at low concentrations or in complex matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A mixed-mode column with ion-exchange and normal-phase properties (e.g., Intrada Amino Acid, 100 x 3 mm, 3 µm) is suitable for underivatized analysis[6]. Alternatively, a C18 column can be used.

  • Mobile Phase A: Acetonitrile/THF/25mM ammonium formate/Formic Acid (e.g., 9/75/16/0.3 v/v/v/v).

  • Mobile Phase B: Acetonitrile/100mM ammonium formate (e.g., 20/80 v/v).

  • Flow Rate: 0.6 mL/min[6].

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺, m/z 176.1) and a suitable product ion would be monitored.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of mobile phase A and B). An internal standard (e.g., ¹³C₂,¹⁵N-glycine derivative) should be added for accurate quantification[5].

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% precision)[7].

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound (e.g., the tert-butyl protons at ~1.4 ppm or the methylene protons at ~3.7 ppm) and the internal standard.

  • Quantification: The purity or concentration of this compound is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Evaluation cluster_validation Validation Assessment Sample This compound Sample Prep_HPLC Prepare for HPLC-UV Sample->Prep_HPLC Prep_LCMS Prepare for LC-MS/MS (with Internal Standard) Sample->Prep_LCMS Prep_qNMR Prepare for qNMR (with Internal Standard) Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS qNMR qNMR Analysis Prep_qNMR->qNMR Data_HPLC Quantification via External Standard Curve HPLC->Data_HPLC Data_LCMS Quantification via Internal Standard Curve LCMS->Data_LCMS Data_qNMR Direct Quantification (Primary Method) qNMR->Data_qNMR Comparison Compare Quantitative Results Data_HPLC->Comparison Data_LCMS->Comparison Data_qNMR->Comparison Validation Assess Method Correlation & Bias Comparison->Validation Report Final Validation Report Validation->Report

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The selection of an optimal analytical method for this compound quantification is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine analysis and purity determination where high sample concentrations are available.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices.

  • qNMR serves as a powerful primary method for the accurate determination of purity and for the certification of reference materials, offering direct quantification without the need for an identical standard.

By performing a cross-validation of these methods, researchers and drug development professionals can ensure the generation of accurate, reliable, and consistent data for this compound, thereby supporting robust process development and quality control.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Boc-Glycine are essential to ensure laboratory safety and environmental protection. This compound, while a common reagent in peptide synthesis, is classified as a hazardous substance that can cause serious eye damage.[1][2][3] Adherence to established protocols is critical for minimizing risks to personnel and ensuring regulatory compliance.

Before handling this compound, ensure that appropriate personal protective equipment (PPE) is used and that emergency equipment is accessible.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles that meet OSHA or European Standard EN166 regulations, protective gloves, and a lab coat.[1][4]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are located near the workstation.[1][3]

  • Safe Handling Practices: Avoid generating dust.[2][4] Minimize personal contact with the substance.[2] Wash hands thoroughly after handling.[1] Avoid contact with strong oxidizing agents and acids.[1][2]

This compound Properties and Hazards

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
Chemical Formula C₇H₁₃NO₄[4]
Molecular Weight 175.18 g/mol [4]
Appearance White powder/solid[1][2]
Melting Point 86 - 89 °C[4]
Hazard Classification Serious Eye Damage/Eye Irritation, Category 1[1][3]
Signal Word Danger[1][3]

Protocol for Accidental Spills

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Methodology for Minor Spills:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create sparks.[2]

  • Ensure Proper PPE: Don appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting cleanup.

  • Containment and Cleanup:

    • Use dry cleanup procedures; do not use water to wash down the spill.[2]

    • Carefully sweep up the spilled solid, avoiding the creation of dust clouds.[1][4]

    • Place the swept material into a suitable, closed, and clearly labeled container for hazardous waste disposal.[2][4][5]

  • Decontamination: Clean the spill area once the material is removed.

  • Waste Disposal: Treat the container with the spilled material as hazardous waste and follow the disposal procedures outlined below.

Methodology for Major Spills: For large spills, the procedure should prioritize personnel safety above all else.

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Emergency Responders: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to emergency responders.

Step-by-Step Disposal Procedures

Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[2][3] Do not discharge into sewers or waterways.[3][6]

1. Waste Identification and Collection:

  • Unused Product: Surplus or expired this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, weigh boats, pipette tips, and spill cleanup materials, must also be treated as hazardous waste.

2. Containerization and Labeling:

  • Collect all this compound waste in a designated, chemically compatible container that can be securely sealed.[4]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

4. Final Disposal:

  • Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company.[4][7]

  • Never dispose of this compound in the regular trash or down the drain.[3] Contaminated packaging should also be disposed of as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BocGlycineDisposal This compound Waste Disposal Workflow start Identify this compound Waste (e.g., Unused Reagent, Contaminated Labware, Spill Debris) decision_spill Is this a major spill or release? start->decision_spill ehs_contact IMMEDIATE ACTION: 1. Evacuate Area 2. Alert Emergency Responders / EHS decision_spill->ehs_contact Yes containerize 1. Wear appropriate PPE 2. Place waste in a compatible, sealed container decision_spill->containerize No label_waste 2. Label container with: 'Hazardous Waste' and 'this compound' containerize->label_waste store_waste 3. Store in a designated hazardous waste accumulation area label_waste->store_waste final_disposal 4. Arrange for pickup by a licensed hazardous waste disposal company store_waste->final_disposal

Caption: Decision workflow for safe disposal of this compound waste.

References

Personal protective equipment for handling Boc-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-Glycine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (N-(tert-Butoxycarbonyl)glycine). Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical, primarily causing serious eye damage.[1][2][3] It is a white, odorless, solid powder.[1][2] While some sources classify it as non-hazardous under specific regulations, it is crucial to handle it with care to minimize any potential risks.[4][5] Ingestion may be harmful, and dust inhalation or skin contact can cause irritation.[6][7]

Signal Word: Danger[1][2]

Hazard Statements:

  • Causes serious eye damage.[1][2][3]

  • May be harmful if swallowed.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound, particularly in its solid, powdered form.

PPE CategorySpecific RequirementsRationale
Eye & Face Protection Chemical safety goggles or glasses with side shields. A face shield is also recommended.[8][9]To protect against dust particles and splashes that can cause serious eye damage.[1][6]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[3][6] Inspect gloves for integrity before each use.[4]To prevent direct skin contact.[9] Use proper glove removal technique to avoid contaminating hands.[4]
Body Protection A laboratory coat or chemical-resistant apron.[6][9]To protect skin and personal clothing from dust and spills.[9]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder, especially outside of a fume hood.[9]To prevent inhalation of dust particles.[3][6][8]

Operational and Disposal Plan

Proper handling and disposal are critical for minimizing exposure and ensuring environmental safety. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is worn correctly.

    • Verify that safety equipment, including eyewash stations and safety showers, is unobstructed and functional.[1]

  • Weighing and Transferring (Solid):

    • Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood to minimize inhalation risk.[9]

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder and avoid creating dust clouds.[2][5]

    • Keep the container tightly closed when not in use.[2][3]

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the solid this compound slowly to prevent splashing.

    • This compound is soluble in water and various organic solvents.[2][7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][7] Some suppliers recommend refrigeration.[2]

    • Keep away from incompatible materials such as strong acids and oxidizing agents.[2][10]

Spill and Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

  • Spills: For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][3][4] Ensure the area is well-ventilated.

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[1]

  • Unused Material: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3][4] Do not empty into drains or release into the environment.[1]

  • Contaminated Packaging: Dispose of the empty container as unused product in accordance with official regulations.[3][4]

Physicochemical Data for this compound

PropertyData
Chemical Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Physical State Solid, Powder[1][2]
Appearance White to off-white[1][7]
Odor Odorless[1][2]
Melting Point 86 - 89 °C[4]
Solubility Soluble in water.[2]
Storage Temperature Store in a cool, dry place.[3][7] Refrigeration (2-8°C) is also recommended.[2][9]

Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal, ensuring safety at each step.

Boc_Glycine_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_safety Verify Safety Equipment (Fume Hood, Eyewash) prep_area Designate & Prepare Work Area handle_weigh Weigh Solid This compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_store Store Securely in a Cool, Dry Place handle_dissolve->post_store post_clean Clean Work Area & Equipment disp_solid Collect Solid Waste in Labeled Hazardous Container post_clean->disp_solid disp_liquid Collect Liquid Waste in Labeled Hazardous Container post_clean->disp_liquid disp_ppe Dispose of Contaminated PPE (e.g., Gloves) post_clean->disp_ppe disp_consult Arrange Pickup via EHS Department disp_solid->disp_consult disp_liquid->disp_consult disp_ppe->disp_consult

References

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